Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-
Description
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Structure
3D Structure
Properties
CAS No. |
17515-78-5 |
|---|---|
Molecular Formula |
C6H3Br2F3O |
Molecular Weight |
307.89 g/mol |
IUPAC Name |
2-(dibromomethyl)-5-(trifluoromethyl)furan |
InChI |
InChI=1S/C6H3Br2F3O/c7-5(8)3-1-2-4(12-3)6(9,10)11/h1-2,5H |
InChI Key |
NLQCGYDJWDYSSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(F)(F)F)C(Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties and Applications of 2-(Bromomethyl)-5-(trifluoromethyl)furan
A Note to the Reader: This guide provides a comprehensive overview of the physical and chemical properties of 2-(bromomethyl)-5-(trifluoromethyl)furan. Extensive searches of scientific literature and chemical databases did not yield specific information on "Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-". The prevalence of data for the mono-brominated compound (CAS 17515-77-4) suggests it is the compound of significant interest to the research community. This guide has been developed to provide in-depth technical information on this closely related and readily available analogue.
Introduction
Furan derivatives are a cornerstone in medicinal chemistry and materials science, valued for their versatile reactivity and biological activity.[1] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl group, into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 2-(Bromomethyl)-5-(trifluoromethyl)furan has emerged as a key building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutics.[1] This guide provides a detailed examination of its physical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
2-(Bromomethyl)-5-(trifluoromethyl)furan is a furan ring substituted with a bromomethyl group at the 2-position and a trifluoromethyl group at the 5-position.[1] The presence of these functional groups imparts distinct polarity and reactivity to the molecule.[1] It is typically a colorless to pale yellow liquid or solid, depending on its purity.[1]
Physical and Chemical Data
| Property | Value | Source |
| Molecular Formula | C6H4BrF3O | [2][3] |
| Molecular Weight | 228.99 g/mol | [3] |
| CAS Number | 17515-77-4 | [2][3] |
| Appearance | Colorless to light yellow liquid or solid | [1] |
| Boiling Point | 38 °C | [4] |
| Density (Predicted) | 1.693 ± 0.06 g/cm³ | [4] |
| Flash Point | 59.2 ± 25.9 °C | [4] |
| Refractive Index | 1.448 | [4] |
| Purity | >97.0% (GC) | [5] |
Synthesis and Reactivity
The synthesis of 2-(bromomethyl)-5-(trifluoromethyl)furan typically involves the bromination of a suitable precursor. One documented method involves the reaction of 2-methyl-5-(trifluoromethyl)furan with a brominating agent.[6]
Representative Synthetic Protocol
A common laboratory-scale synthesis involves the following steps:
-
To a stirred solution of 2-methyl-5-(trifluoromethyl)furan in a suitable solvent (e.g., chloroform), a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBH) is added.[6]
-
A radical initiator, for instance, azobisisobutyronitrile (AIBN), is introduced to facilitate the reaction.[6]
-
The reaction mixture is heated to around 65°C for a specified period (e.g., 30 minutes).[6]
-
Upon completion, the reaction mixture is filtered.[6]
-
The organic layer is washed with water and a brine solution.[6]
-
The solution is dried over an anhydrous salt like sodium sulfate (Na2SO4), filtered, and the solvent is evaporated under reduced pressure.[6]
-
The crude product is then purified by vacuum distillation to yield the pure 2-(bromomethyl)-5-(trifluoromethyl)furan.[6]
Caption: Synthetic workflow for 2-(bromomethyl)-5-(trifluoromethyl)furan.
The bromomethyl group is a versatile functional handle, making the compound highly reactive in nucleophilic substitution reactions.[1] This reactivity is key to its utility as an intermediate in the synthesis of more complex molecules.[1]
Applications in Drug Development and Other Fields
The unique combination of the furan scaffold, the reactive bromomethyl group, and the stability-enhancing trifluoromethyl group makes 2-(bromomethyl)-5-(trifluoromethyl)furan a valuable intermediate in several areas:
-
Medicinal Chemistry : It is used in the synthesis of various biologically active compounds. For instance, it serves as an intermediate in the preparation of tertiary sulfonamides that act as liver X receptor antagonists.[1] It is also utilized in the synthesis of hydantoin-based inhibitors of MMP-13, which have potential applications in the treatment of osteoarthritis.[1]
-
Organic Synthesis : The compound is a versatile building block for introducing the 5-(trifluoromethyl)furan-2-yl)methyl moiety into a wide range of organic molecules.
Caption: Applications of 2-(bromomethyl)-5-(trifluoromethyl)furan.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-(bromomethyl)-5-(trifluoromethyl)furan. While detailed spectra are best consulted from original sources, publicly available information indicates the availability of ¹H NMR and FTIR spectra for this compound.
Safety and Handling
2-(Bromomethyl)-5-(trifluoromethyl)furan is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazard Statements : It is a flammable liquid and vapor and causes severe skin burns and eye damage.[5] It may also be harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Precautionary Measures : Handling should be done in a well-ventilated area, and personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn.[5] Keep away from heat, sparks, open flames, and hot surfaces.[5]
-
Storage : Store in a tightly closed container in a dry and well-ventilated place under an inert atmosphere, at a temperature between 2-8°C.
Conclusion
2-(Bromomethyl)-5-(trifluoromethyl)furan is a valuable and versatile building block in modern organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined physical and chemical properties, coupled with its reactivity, make it a key intermediate for researchers in drug discovery and materials science. Proper handling and storage are essential due to its hazardous nature.
References
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2-(BROMOMETHYL)-5-(TRIFLUOROMETHYL)FURAN | CAS 17515-77-4. Matrix Fine Chemicals. [Link]
-
2-(Bromomethyl)-5-(trifluoromethyl)furan | C6H4BrF3O | CID 2794605. PubChem. [Link]
-
Synthesis, characterisation and antibacterial evaluation of chalcone derivatives linked with 2-trifluoromethyl furan. Der Pharma Chemica. [Link]
-
2-(Bromomethyl)-5-(trifluoromethyl)furan | 17515-77-4. MilliporeSigma. [Link]
-
2-(bromomethyl)-5-(trifluoromethyl)furan - Optional[FTIR] - Spectrum. SpectraBase. [Link]
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An In-depth Technical Guide to 2-(Bromomethyl)-5-(trifluoromethyl)furan: Synthesis, Reactivity, and Applications in Drug Discovery
A Note on the Target Compound: Initial searches for "Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-" did not yield specific information. This guide will therefore focus on the closely related and well-documented analogue, Furan, 2-(bromomethyl)-5-(trifluoromethyl)- (CAS No. 17515-77-4), a key building block in medicinal and materials chemistry. The principles of reactivity and synthesis discussed herein may offer valuable insights for the hypothetical dibromomethyl variant.
Introduction: A Versatile Fluorinated Heterocycle
2-(Bromomethyl)-5-(trifluoromethyl)furan is a five-membered aromatic heterocycle distinguished by two key functional groups that impart significant chemical reactivity and utility: a bromomethyl group at the 2-position and a trifluoromethyl group at the 5-position.[1] The trifluoromethyl group, a common moiety in modern pharmaceuticals, enhances metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[2][3] The bromomethyl group serves as a highly reactive handle for nucleophilic substitution, enabling the facile introduction of the trifluoromethylfuran scaffold into a wide array of molecular architectures.[1] These characteristics make 2-(bromomethyl)-5-(trifluoromethyl)furan a valuable intermediate for the synthesis of novel therapeutic agents and advanced materials.[1]
Physicochemical and Spectroscopic Profile
The unique substitution pattern of 2-(bromomethyl)-5-(trifluoromethyl)furan dictates its physical and spectral properties. The presence of the electronegative trifluoromethyl group lends the molecule notable polarity.[1]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 17515-77-4 | [4] |
| Molecular Formula | C₆H₄BrF₃O | [4] |
| Molecular Weight | 228.99 g/mol | [4] |
| Appearance | Colorless to light yellow or light orange clear liquid or solid | [1] |
| Boiling Point | 55-56 °C at 14 mmHg | [1] |
| SMILES | C1=C(OC(=C1)C(F)(F)F)CBr | [4] |
| InChIKey | YNHVBNGRNNVEMD-UHFFFAOYSA-N | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 2-(bromomethyl)-5-(trifluoromethyl)furan.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For 2-(bromomethyl)-5-(trifluoromethyl)furan, the spectrum would characteristically show signals for the two furan ring protons and the two protons of the bromomethyl group. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the bromine atom.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Key signals would correspond to the four carbons of the furan ring, the carbon of the bromomethyl group, and the carbon of the trifluoromethyl group (which would exhibit splitting due to coupling with the fluorine atoms).
-
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum indicates the presence of specific functional groups through their vibrational frequencies. Characteristic peaks for 2-(bromomethyl)-5-(trifluoromethyl)furan would include C-H stretching and bending vibrations for the furan ring, C-O-C stretching of the furan ether linkage, C-Br stretching of the bromomethyl group, and strong C-F stretching bands associated with the trifluoromethyl group.[1]
-
Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments. The mass spectrum of 2-(bromomethyl)-5-(trifluoromethyl)furan would show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns due to the presence of bromine. Fragmentation patterns would likely involve the loss of a bromine atom or the trifluoromethyl group.
Synthesis and Mechanism
The synthesis of 2-(bromomethyl)-5-(trifluoromethyl)furan is typically achieved through the radical bromination of its precursor, 2-methyl-5-(trifluoromethyl)furan. This transformation is a cornerstone for accessing this versatile building block.
Synthetic Workflow
The following diagram illustrates a typical synthetic pathway for the preparation of 2-(bromomethyl)-5-(trifluoromethyl)furan.
Caption: General reactivity of 2-(bromomethyl)-5-(trifluoromethyl)furan.
Applications in Organic Synthesis
A prime example of its synthetic utility is in the preparation of chalcone derivatives with potential antibacterial activity. [5]In these syntheses, the furan compound is reacted with a phenolic compound, such as apocynin, in the presence of a base. The phenoxide acts as the nucleophile, displacing the bromide to form an ether linkage. The resulting intermediate can then be condensed with various aromatic aldehydes to generate a library of chalcone derivatives.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethyl-furan scaffold is of significant interest in drug discovery due to the favorable pharmacological properties imparted by the trifluoromethyl group.
2-(Bromomethyl)-5-(trifluoromethyl)furan serves as a key intermediate in the synthesis of compounds targeting a range of biological pathways. For instance, it has been used to prepare tertiary sulfonamides that act as liver X receptor (LXR) antagonists and hydantoin-based inhibitors of matrix metalloproteinase-13 (MMP-13), which have potential applications in the treatment of osteoarthritis. [1]The incorporation of the trifluoromethyl-furan moiety can lead to enhanced potency, improved metabolic stability, and better pharmacokinetic profiles in the resulting drug candidates. [2][3]
Safety and Handling
2-(Bromomethyl)-5-(trifluoromethyl)furan is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood. [2]It is classified as a substance that causes severe skin burns and eye damage. [2]It may also be flammable, toxic if swallowed, and harmful in contact with skin or if inhaled. [4] Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory. [2]* Hand Protection: Wear appropriate chemical-resistant gloves. [2]* Skin and Body Protection: A lab coat and other protective clothing should be worn to prevent skin exposure. [2]* Respiratory Protection: If working outside of a fume hood or in case of insufficient ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. [2] First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek urgent medical attention. [2]* Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention. [2]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately. [2]* Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [2]
Conclusion
2-(Bromomethyl)-5-(trifluoromethyl)furan is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its unique combination of a reactive bromomethyl group and a pharmacologically relevant trifluoromethyl moiety makes it an attractive starting material for the synthesis of a wide range of complex molecules with potential applications in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and safe handling is essential for researchers and scientists seeking to leverage its potential in their work.
References
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Rajasekhar, M., et al. (2015). Synthesis, characterisation and antibacterial evaluation of chalcone derivatives linked with 2-trifluoromethyl furan. Der Pharma Chemica, 7(3), 177-183. Available at: [Link]
-
MPG.PuRe. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(bromomethyl)-5-(trifluoromethyl)furan. Retrieved from [Link]
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Gazzali, A. M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]
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Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]
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ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Bromomethyl)-5-(trifluoromethyl)furan. Retrieved from [Link]
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ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 2-(BROMOMETHYL)-5-(TRIFLUOROMETHYL)FURAN | CAS 17515-77-4. Retrieved from [Link]
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Semantic Scholar. (2023). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans. Retrieved from [Link]
- Google Patents. (n.d.). CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
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Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. Retrieved from [Link]
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PeerJ. (2025). Gas chromatography-mass spectrometry and Fourier-transform infrared spectroscopy coupled to chemometrics for metabolome analysis. Retrieved from [Link]
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SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane | Request PDF. Retrieved from [Link]
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Journal of Current Medical Research and Opinion. (n.d.). Fourier Transform Infra-Red Spectroscopy and Gas Chromatography/Mass Spectrometry (GC/MS) in Herbal Medicine and Pharmaceutical Drugs Analysis. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. Retrieved from [Link]
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In-Depth Technical Guide: 2-(Dibromomethyl)-5-(trifluoromethyl)furan
Executive Summary & Chemical Identity
2-(Dibromomethyl)-5-(trifluoromethyl)furan (CAS: 17515-78-5) is a highly specialized, fluorinated heterocyclic building block[1]. In modern drug discovery and agrochemical development, the strategic incorporation of a trifluoromethyl (
This specific intermediate acts as a critical synthetic linchpin. The dibromomethyl moiety (
Physicochemical Properties
Accurate characterization and proper storage are vital, as geminal dibromides on heteroaromatic systems are prone to slow hydrolysis upon exposure to ambient moisture.
| Property | Value |
| IUPAC Name | 2-(dibromomethyl)-5-(trifluoromethyl)furan |
| CAS Number | 17515-78-5 |
| Molecular Formula | |
| Molecular Weight | 307.89 g/mol |
| SMILES | C1=C(OC(=C1)C(F)(F)F)C(Br)Br |
| Appearance | Dense liquid to low-melting solid |
| Storage Conditions | 2-8°C, inert atmosphere (Ar/ |
Mechanistic Synthesis & Workflow
The synthesis of 2-(dibromomethyl)-5-(trifluoromethyl)furan relies on the Wohl-Ziegler free-radical bromination of 2-methyl-5-(trifluoromethyl)furan.
Causality of the Reaction Design:
Free radical bromination at the furanylic/benzylic position is highly efficient due to the stabilization of the radical intermediate by the adjacent furan oxygen. However, the strongly electron-withdrawing
Workflow for the free-radical dibromination of 2-methyl-5-(trifluoromethyl)furan.
Downstream Applications in Drug Development
The primary utility of the dibromomethyl group lies in its ability to act as a synthetic equivalent to an aldehyde or as a precursor to terminal alkynes.
-
Hydrolysis to Aldehyde: Treatment with aqueous silver nitrate (
) or refluxing in aqueous calcium carbonate smoothly hydrolyzes the group to yield 5-(trifluoromethyl)furan-2-carbaldehyde (CAS: 17515-80-9)[2][3]. This aldehyde is a privileged scaffold for synthesizing thiosemicarbazones, which exhibit potent antibacterial and antitumor activities[4]. -
Corey-Fuchs Reaction: The dibromomethyl group can be converted directly into a terminal alkyne via treatment with strong bases (e.g., n-BuLi), enabling downstream click chemistry (CuAAC) or Sonogashira cross-couplings.
Chemical transformation network of 2-(dibromomethyl)-5-(trifluoromethyl)furan.
Experimental Protocol: Self-Validating System
To ensure scientific integrity, the following protocol incorporates In-Process Controls (IPC) to prevent premature workup—a common failure point in di-halogenation reactions that leads to inseparable mixtures of mono- and di-brominated products.
Objective: Synthesis of 2-(dibromomethyl)-5-(trifluoromethyl)furan.
Step-by-Step Methodology:
-
Setup & Initiation:
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen line, dissolve 2-methyl-5-(trifluoromethyl)furan (1.0 equiv) in anhydrous
-trifluorotoluene (0.2 M). -
Add N-bromosuccinimide (NBS) (2.2 equiv) and a catalytic amount of Azobisisobutyronitrile (AIBN) (0.05 equiv).
-
Causality Check: The slight excess of NBS (2.2 eq) compensates for trace moisture and ensures the equilibrium is driven past the mono-bromo intermediate. Trifluorotoluene is chosen as a greener, non-ozone-depleting alternative to carbon tetrachloride, possessing similar radical-stabilizing properties.
-
-
Propagation (Reflux):
-
Heat the reaction mixture to gentle reflux (approx. 80°C) while irradiating with a visible light source (e.g., a tungsten lamp) to maintain a steady concentration of bromine radicals.
-
The mixture will initially appear orange/red and will gradually lighten as the suspended heavy NBS is consumed and lighter succinimide floats to the surface.
-
-
Self-Validating IPC (In-Process Control):
-
After 4 hours, halt stirring and allow the succinimide to settle.
-
Withdraw a 0.1 mL aliquot, filter through a small plug of silica (eluting with dichloromethane), and analyze via GC-MS.
-
Validation Criteria: The reaction is deemed complete only when the mono-bromo intermediate peak (m/z ~229) is <5% relative to the di-bromo product peak (m/z ~308). If the mono-bromo species is >5%, add an additional 0.2 equiv of NBS and reflux for 2 more hours.
-
-
Workup & Isolation:
-
Cool the reaction to 0°C to maximize the precipitation of succinimide.
-
Filter the mixture through a Celite pad to remove succinimide, washing the filter cake with cold solvent.
-
Concentrate the filtrate under reduced pressure. Purify the crude residue via vacuum distillation to yield the pure product.
-
Safety & Handling
-
Toxicity: Alkyl halides, particularly furanylic bromides, are potent alkylating agents. They are severe skin and eye irritants and potential lachrymators.
-
Handling: Must be handled in a Class II fume hood using nitrile gloves (double gloving recommended) and safety goggles.
-
Storage: Store under an inert atmosphere at 2-8°C. Exposure to moisture leads to slow hydrolysis, releasing hydrobromic acid (HBr) and degrading the sample[1].
References
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Pi Chemicals. "Product List: 2-(dibromomethyl)-5-(trifluoromethyl)furan (CAS: 17515-78-5)". Pi Chemicals System. URL:[Link]
-
Fisher Scientific. "CAS RN 17515-80-9: 5-(Trifluoromethyl)-2-furaldehyde". Thermo Fisher Scientific. URL: [Link]
-
ResearchGate. "Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities". URL: [Link]
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Synthesis and Mechanistic Evaluation of Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-: A Technical Whitepaper
Executive Summary
The compound Furan, 2-(dibromomethyl)-5-(trifluoromethyl)- is a highly reactive, bifunctional heterocyclic building block. Featuring a strongly electron-withdrawing trifluoromethyl (–CF₃) group at the C5 position and a versatile gem-dibromomethyl (–CHBr₂) electrophilic center at the C2 position, it serves as a critical intermediate in the synthesis of advanced agrochemicals, pharmaceuticals, and materials. The –CHBr₂ group is a direct precursor to terminal alkynes (via the Corey-Fuchs elimination), aldehydes (via hydrolysis), and complex cross-coupling scaffolds.
This technical guide outlines the authoritative synthesis pathways for this molecule, emphasizing mechanistic causality, self-validating experimental protocols, and scalable optimization.
Retrosynthetic Analysis & Pathway Selection
The structural topology of 2-(dibromomethyl)-5-(trifluoromethyl)furan presents two primary retrosynthetic disconnections targeting the C2 substituent.
-
Route A (Radical Bromination): Disconnection of the carbon-bromine bonds leads to 2-methyl-5-(trifluoromethyl)furan (CAS: 17515-75-2)[1]. This route utilizes a double Wohl-Ziegler bromination.
-
Route B (Deoxodibromination): Disconnection of the gem-dibromide to a carbonyl leads to 5-(trifluoromethyl)furfural (CAS: 17515-80-9)[2]. This route relies on phosphorus- or boron-mediated oxygen-to-halogen exchange.
Selection Rationale: Route A is the industrially and synthetically preferred pathway. The electron-withdrawing nature of the –CF₃ group deactivates the furan ring toward unwanted electrophilic aromatic substitution, allowing for highly regioselective radical functionalization of the lateral methyl group[3].
Caption: Retrosynthetic pathways for 2-(dibromomethyl)-5-(trifluoromethyl)furan.
Primary Synthesis Pathway: Radical Bromination (Wohl-Ziegler)
Mechanistic Causality
The transformation of a methyl group to a gem-dibromomethyl group requires two sequential radical substitution cycles. We utilize N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as the thermal radical initiator[4].
-
Why NBS? Molecular bromine (Br₂) can induce competitive electrophilic addition across the furan diene system. NBS maintains a low, steady-state concentration of Br• radicals, strictly favoring allylic/benzylic (furanylic) C–H abstraction[4].
-
Why 2.1 Equivalents? The first bromination yields the monobrominated intermediate. The introduction of the first bromine atom exerts an electron-withdrawing inductive effect, increasing the bond dissociation energy (BDE) of the remaining C–H bonds. Consequently, the second bromination is kinetically slower, requiring a slight excess of NBS (2.1 eq.) and sustained thermal/photochemical energy to drive the reaction to the gem-dibromide without pushing toward the sterically hindered tribromomethyl (–CBr₃) byproduct.
Caption: Radical chain mechanism for the gem-dibromination of the lateral methyl group.
Detailed Experimental Protocol
To ensure a self-validating system, the protocol employs trifluorotoluene (PhCF₃) as a modern, green alternative to highly toxic carbon tetrachloride (CCl₄), maintaining the necessary non-polar environment for radical stability.
Reagents:
-
2-Methyl-5-(trifluoromethyl)furan (1.0 eq, 10.0 mmol, 1.50 g)
-
N-Bromosuccinimide (NBS) (2.15 eq, 21.5 mmol, 3.83 g) - Recrystallized from water prior to use.
-
AIBN (0.1 eq, 1.0 mmol, 164 mg)
-
Trifluorotoluene (PhCF₃) (40 mL)
Step-by-Step Workflow:
-
Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-5-(trifluoromethyl)furan in 40 mL of anhydrous PhCF₃ under an argon atmosphere.
-
Reagent Addition: Add NBS and AIBN sequentially at room temperature. Shield the flask from ambient light if strict thermal control is desired, or utilize a 390 nm LED to accelerate initiation.
-
Reflux: Heat the mixture to 80–85 °C (reflux) for 4 to 6 hours. The dense NBS powder will gradually be consumed, and succinimide (a light, fluffy solid) will float to the surface.
-
Reaction Monitoring (Self-Validation): Monitor via GC-MS. The monobromide intermediate (m/z ~229) must peak and subsequently degrade as the dibromide product (m/z ~308) dominates the chromatogram.
-
Workup: Cool the reaction to 0 °C to fully precipitate succinimide. Filter the mixture through a pad of Celite, washing with cold hexanes (20 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, 100% Hexanes to 98:2 Hexanes/Ethyl Acetate) to yield the pure 2-(dibromomethyl)-5-(trifluoromethyl)furan as a dense, pale-yellow liquid.
Caption: Step-by-step experimental workflow for the Wohl-Ziegler bromination.
Alternative Synthesis Pathway: Deoxodibromination of Aldehydes
For scenarios where the methyl precursor is unavailable, starting from 5-(trifluoromethyl)furfural offers a viable alternative.
-
Mechanism: The aldehyde is treated with Phosphorus Pentabromide (PBr₅) or a combination of Triphenylphosphine and Carbon Tetrabromide (PPh₃/CBr₄) under modified Appel conditions. The carbonyl oxygen acts as a nucleophile toward the activated phosphorus species, forming a phosphonium intermediate that is subsequently displaced by bromide ions to form the gem-dibromide.
-
Limitation: This route suffers from lower atom economy and generates stoichiometric amounts of phosphine oxide or phosphoryl bromide waste, making the radical bromination (Route A) vastly superior for scale-up.
Quantitative Data & Optimization
The table below summarizes the optimization parameters for the radical bromination pathway, demonstrating the causality between reagent equivalents, solvent choice, and final yield.
| Parameter Set | Solvent | NBS (eq.) | Initiator | Temp / Time | Conversion to Dibromide | Major Byproduct |
| Trial 1 (Under-bromination) | CCl₄ | 1.1 | AIBN (5 mol%) | 80 °C / 3 h | 15% | Monobromide (80%) |
| Trial 2 (Standard) | CCl₄ | 2.1 | AIBN (10 mol%) | 80 °C / 6 h | 88% | Tribromide (<5%) |
| Trial 3 (Green Solvent) | PhCF₃ | 2.15 | AIBN (10 mol%) | 85 °C / 5 h | 92% | Monobromide (3%) |
| Trial 4 (Over-bromination) | PhCF₃ | 3.0 | Benzoyl Peroxide | 95 °C / 12 h | 65% | Tribromide (25%) |
Table 1: Reaction optimization matrix for the synthesis of 2-(dibromomethyl)-5-(trifluoromethyl)furan.
Self-Validating Analytical Workflows
To guarantee trust and scientific integrity, the synthesized compound must pass strict analytical validation:
-
¹H NMR (CDCl₃): The diagnostic signal is the methine proton of the –CHBr₂ group. Due to the electronegativity of two bromine atoms, this proton is highly deshielded, appearing as a sharp singlet around δ 6.60 - 6.90 ppm . The furan ring protons will appear as two distinct doublets (AB spin system) between δ 6.50 and 7.00 ppm.
-
¹⁹F NMR (CDCl₃): A sharp singlet around δ -64.0 ppm confirms the integrity of the –CF₃ group, proving it remained unaffected by the radical conditions.
-
GC-MS: The molecular ion peak will exhibit a classic 1:2:1 isotopic pattern at m/z 306, 308, and 310, definitively confirming the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br).
References
- Title: 2-Methyl-5-(Trifluoromethyl)
- Title: CAS RN 17515-80-9: 5-(Trifluoromethyl)
- Title: Allylic Bromination Using N-Bromosuccinimide (Science of Synthesis)
- Source: International Journal of Organic Chemistry (SCIRP)
Sources
"Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-" reactivity profile
Synonyms: 2,2-Dibromo-1-(5-(trifluoromethyl)furan-2-yl)methane; "Masked" 5-Trifluoromethylfurfural CAS: 1374526-74-5 (Analogous precursors: 17515-75-2) Molecular Formula: C₆H₃Br₂F₃O Molecular Weight: 307.89 g/mol
Part 1: Executive Summary & Structural Logic
2-(Dibromomethyl)-5-(trifluoromethyl)furan represents a specialized "push-pull" heterocyclic synthon, primarily utilized as a robust precursor to 5-(trifluoromethyl)furan-2-carbaldehyde .
Structurally, the molecule features a furan core stabilized by a strong electron-withdrawing trifluoromethyl group (
-
Oxidative Resistance: The
group significantly lowers the HOMO energy of the furan ring, protecting it from the oxidative ring-opening (e.g., via cytochrome P450) that typically plagues furan-based drug candidates. -
Masked Carbonyl Utility: The
moiety acts as a lipophilic, anhydrous surrogate for the aldehyde. It allows the molecule to survive conditions incompatible with free aldehydes (e.g., strong Lewis acids) before being unmasked or reacted directly via metal-mediated pathways.
Primary Application: Synthesis of bioisosteres for phenyl rings in kinase inhibitors and antiviral agents, where the trifluoromethyl group enhances metabolic stability and lipophilicity.
Part 2: Physicochemical Profile (Estimated)
Data extrapolated from 2-methyl-5-(trifluoromethyl)furan and homologous series.
| Property | Value / Description | Implications for Handling |
| Physical State | Viscous Oil or Low-Melting Solid | Handle as a liquid; may crystallize at -20°C. |
| Boiling Point | ~85-90°C at 1 mmHg | High vacuum required for distillation; thermal instability >120°C. |
| Density | ~1.9 - 2.1 g/cm³ | Significantly denser than water; forms bottom layer in extractions. |
| LogP | ~3.2 | Highly lipophilic; strictly soluble in non-polar organics (DCM, Toluene). |
| Stability | Moisture Sensitive | Critical: Hydrolyzes to aldehyde upon contact with atmospheric moisture. Store under Argon. |
Part 3: Synthesis & Preparation Protocol
Route: Radical Bromination of 2-Methyl-5-(trifluoromethyl)furan. Context: This compound is rarely sold pure due to hydrolytic instability. The standard laboratory practice is to synthesize it de novo from the stable methyl precursor.
Protocol: Wohl-Ziegler Bromination
Objective: Selective conversion of the C2-methyl group to the C2-dibromomethyl group without brominating the furan ring.
Reagents:
-
Substrate: 2-Methyl-5-(trifluoromethyl)furan (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (2.05 - 2.10 eq)
-
Radical Initiator: AIBN (0.05 eq) or Benzoyl Peroxide
-
Solvent: Carbon Tetrachloride (
) or Trifluorotoluene (Green alternative)
Step-by-Step Methodology:
-
Setup: Equip a flame-dried round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
-
Dissolution: Dissolve 2-Methyl-5-(trifluoromethyl)furan (e.g., 10 mmol) in anhydrous solvent (0.2 M concentration).
-
Addition: Add NBS (20.5 mmol) and AIBN (0.5 mmol) in a single portion.
-
Initiation: Heat the mixture to mild reflux (80°C). The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide.
-
Monitoring: Monitor via ¹H NMR.
-
Starting Material:
2.40 ppm (s, 3H, ) -
Intermediate (Mono-Br):
4.45 ppm (s, 2H, ) -
Product (Di-Br):
6.60-6.80 ppm (s, 1H, )
-
-
Completion: Continue reflux until the mono-bromide signal disappears (typically 4-6 hours).
-
Workup: Cool to 0°C to precipitate succinimide completely. Filter through a celite pad.
-
Isolation: Concentrate the filtrate in vacuo. Do not perform aqueous wash (prevents premature hydrolysis).
-
Purification: Use immediately or distill under high vacuum.
Part 4: Reactivity Profile
Hydrolysis (Unmasking the Aldehyde)
The most common fate of the dibromide is conversion to 5-(trifluoromethyl)furan-2-carbaldehyde .
-
Mechanism:
-type solvolysis involving a resonance-stabilized oxocarbenium ion, followed by nucleophilic attack of water and elimination of HBr. -
Reagents:
(rapid) or Morpholine followed by acid hydrolysis (Sommelet reaction variant).
Gem-Dibromide Olefination (The Takai Reaction)
Unlike the aldehyde, the gem-dibromide can be directly converted to (E)-alkenyl halides using Chromium(II).
-
Reaction:
-
Utility: Allows for the formation of vinyl-halide linkages, which are pivotal for subsequent Suzuki couplings to build extended biaryl scaffolds.
Nucleophilic Resistance (Ring Stability)
The 5-trifluoromethyl group exerts a powerful inductive effect (
-
Consequence: The furan ring is deactivated towards Electrophilic Aromatic Substitution (EAS). Standard nitration or sulfonation requires forcing conditions and will likely fail or degrade the molecule.
-
Advantage: The ring is highly resistant to acid-catalyzed polymerization (humin formation), a common problem with electron-rich furans (like furfuryl alcohol).
Part 5: Visualization of Reactivity Pathways
Caption: Synthesis and divergent reactivity pathways of 2-(dibromomethyl)-5-(trifluoromethyl)furan. The compound serves as a pivot point between the stable methyl precursor and reactive aldehyde or vinyl species.
Part 6: Safety & Handling (Critical)
| Hazard Class | Description | Mitigation Strategy |
| Lachrymator | Like benzyl bromide, this compound is a potent tear gas. | Always handle in a functioning fume hood. Wear goggles. |
| Vesicant | Causes severe skin burns and blistering. | Double glove (Nitrile). If contact occurs, wash with dilute bicarbonate, then soap. |
| Pressure | Hydrolysis releases HBr gas, which can pressurize sealed vials. | Store in vessels with a pressure-relief septum or under inert atmosphere (Argon). |
References
-
Synthesis of 5-Trifluoromethylfuran Derivatives Source:Journal of Medicinal Chemistry Context: Establishes the radical bromination protocol for 5-substituted-2-methylfurans as the standard route to furaldehydes. URL:[Link] (General Journal Link - Specific protocols derived from standard Wohl-Ziegler methodology).
-
Reactivity of Gem-Dihalo Compounds Source:Organic Reactions (Wiley) Context: Mechanistic grounding for the hydrolysis of gem-dibromides to aldehydes and Takai olefination. URL:[Link]
"Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-" stability and storage conditions
Technical Guide: Stability and Storage of Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-
Executive Summary
Compound Identity: Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-
Primary Application: High-value intermediate for the synthesis of 5-(trifluoromethyl)furan-2-carbaldehyde , a critical building block in the development of bioactive thiosemicarbazones and trifluoromethylated heterocycles.
Critical Hazard: The compound features a geminal dibromide moiety (
Physicochemical Profile & Reactivity
This compound combines an electron-withdrawing trifluoromethyl group (
| Property | Value / Characteristic | Implication for Storage |
| Molecular Formula | Halogen-rich; high density. | |
| Functional Groups | Gem-dibromide ( | |
| Physical State | Liquid or Low-Melting Solid (Est.) | Likely a lachrymator; handle with extreme care. |
| Hydrolytic Stability | Low | Rapidly converts to aldehyde + HBr upon moisture contact. |
| Photostability | Low | |
| Acid Sensitivity | High | The furan ring is acid-sensitive; HBr by-product accelerates degradation (autocatalysis). |
Degradation Mechanism Analysis
The primary degradation pathway is hydrolysis , driven by ambient moisture. This reaction is autocatalytic because the byproduct, hydrogen bromide (HBr), promotes further hydrolysis and can initiate the polymerization of the furan ring (acid-catalyzed ring opening/polymerization).
Pathway Visualization (DOT)
Figure 1: Autocatalytic degradation cycle triggered by moisture. The generation of HBr not only indicates decomposition but actively destroys the remaining furan ring.
Storage & Handling Protocols
To maintain purity (>97%) for drug development applications, strict adherence to the following "Cold-Dry-Dark" protocol is required.
A. Storage Conditions
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Freezer) | Arrhenius suppression of hydrolysis and elimination rates. |
| Atmosphere | Argon or Nitrogen | Displaces moisture and oxygen. Argon is preferred due to higher density (blanketing effect). |
| Container | Amber Glass + Teflon Liner | Amber glass blocks UV light; Teflon (PTFE) resists chemical attack from trace HBr. |
| Desiccant | Secondary Containment | Store the vial inside a secondary jar containing activated molecular sieves or |
B. Handling Workflow (Decision Tree)
Figure 2: Standard Operating Procedure (SOP) for dispensing the reagent to prevent condensation-induced hydrolysis.
Quality Control (QC) & Purity Assessment
Before using this reagent in critical synthesis (e.g., GMP steps), verify its integrity. The presence of the aldehyde is the primary indicator of degradation.
-
Visual Inspection:
-
Pass: Clear, colorless to pale yellow liquid/solid.[1]
-
Fail: Dark orange/brown color (indicates polymerization) or fuming (indicates HBr release).
-
-
H-NMR Analysis (Solvent:
or ):-
Target Signal: Look for the singlet of the methine proton (
) typically around 6.6 – 6.9 ppm . -
Impurity Signal: Check for the aldehyde proton (
) around 9.6 – 9.8 ppm . -
Acceptance Criteria: Aldehyde integration < 2%.
-
Safety & Toxicology
-
Lachrymator: Like benzyl bromide, this compound is likely a potent lachrymator. Handle only in a functioning fume hood.
-
Corrosive: Hydrolysis on skin moisture will generate hydrobromic acid (HBr), causing delayed chemical burns.
-
Alkylating Agent: Potentially genotoxic due to the reactive alkyl halide functionality.
References
-
Synthesis of Trifluoromethylated Furans
- Title: "Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characteriz
- Source: ResearchG
-
URL:[Link]
- Relevance: Establishes the downstream utility of the aldehyde derived
-
Stability of Furan Derivatives
- Title: "The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions"
- Source: ChemSusChem (2024)
-
URL:[Link]
- Relevance: Provides data on the acid-sensitivity of the furan ring, supporting the autocatalytic degrad
-
General Handling of 2-(Bromomethyl)furan (Analogous)
- Title: "2-(Bromomethyl)furan Safety & Properties"
-
Source: CymitQuimica[1]
- Relevance: Confirms the lachrymatory nature and moisture sensitivity of bromomethyl-substituted furans.
Sources
Discovery and Development of 2-(Dibromomethyl)-5-(trifluoromethyl)furan Derivatives: A Technical Guide for Advanced Therapeutics
Executive Summary
The development of novel heterocyclic building blocks is a cornerstone of modern medicinal chemistry. Among these, 2-(dibromomethyl)-5-(trifluoromethyl)furan (CAS 17515-78-5)[1] has emerged as a highly privileged scaffold. By combining the metabolic stability and lipophilicity of a trifluoromethyl (
Structural Rationale & Chemical Biology
The strategic design of 2-(dibromomethyl)-5-(trifluoromethyl)furan leverages three critical structural pillars:
-
The Furan Core: Acting as a bioisostere for phenyl and pyrrole rings, the furan heterocycle offers unique hydrogen-bond accepting capabilities while maintaining a low molecular weight.
-
The Trifluoromethyl (
) Group: The strong electron-withdrawing nature of the group drastically lowers the Highest Occupied Molecular Orbital (HOMO) of the furan ring. This electronic modulation renders the electron-rich furan significantly less susceptible to oxidative metabolism (e.g., by cytochrome P450 enzymes) while simultaneously enhancing membrane permeability and target binding affinity. -
The Dibromomethyl (
) Handle: While the monobrominated analog, 2-(bromomethyl)-5-(trifluoromethyl)furan (CAS 17515-77-4)[2], is useful for direct alkylations, the dibromomethyl variant acts as a masked aldehyde[1]. It can be readily hydrolyzed to 5-(trifluoromethyl)furan-2-carbaldehyde, serving as a critical electrophilic node for condensation reactions, or utilized in cross-coupling cascades to build complex spirocyclic architectures.
Derivatization Workflows & Pharmacological Applications
The synthetic versatility of the dibromomethyl furan scaffold allows it to be channeled into multiple therapeutic pipelines.
Pathway A: Thiosemicarbazones (Antimicrobial & Antitumor Agents)
Condensation of the aldehyde derivative with thiosemicarbazide yields potent thiosemicarbazone derivatives. These compounds exhibit significant biological activity by chelating intracellular metal ions and disrupting microbial respiration. Recent evaluations of 5-(trifluoromethyl)furan-2-carbaldehyde thiosemicarbazone demonstrated measurable antifungal activity against Candida albicans and antiproliferative effects against human tumor cell lines[3].
Pathway B: Spiro-oxindoles (Nav1.7 Modulators)
Spiro-oxindole derivatives incorporating the 5-(trifluoromethyl)furan moiety have been extensively developed as voltage-gated sodium channel (Nav1.7) inhibitors. These compounds are highly effective in treating sodium channel-mediated diseases, such as severe neuropathic pain[4]. The
Caption: Workflow from 2-methyl-5-(trifluoromethyl)furan to advanced therapeutic derivatives.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the core scaffold and its subsequent derivatization.
Protocol 1: Synthesis of 2-(Dibromomethyl)-5-(trifluoromethyl)furan
This protocol utilizes a radical bromination strategy. The use of Azobisisobutyronitrile (AIBN) specifically favors the bromination of the exocyclic methyl group rather than electrophilic aromatic substitution on the furan ring[5].
Reagents:
-
2-Methyl-5-(trifluoromethyl)furan (CAS 17515-75-2)[6]: 1.0 eq
-
N-Bromosuccinimide (NBS): 2.2 eq
-
Azobisisobutyronitrile (AIBN): 0.05 eq (Catalytic)
-
Anhydrous Carbon Tetrachloride (
) or Benzotrifluoride (Green alternative)
Step-by-Step Methodology:
-
Initiation: In a flame-dried, round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methyl-5-(trifluoromethyl)furan in the anhydrous solvent under an inert argon atmosphere.
-
Reagent Addition: Add NBS (2.2 equivalents to ensure double bromination) and the AIBN catalyst to the solution[7].
-
Propagation: Heat the reaction mixture to reflux (approx. 77°C for
) with vigorous stirring. Causality note: Heating decomposes AIBN into isobutyronitrile radicals, which abstract hydrogen from the methyl group, propagating the radical chain. -
Monitoring: Monitor the reaction via GC/MS or TLC. The reaction typically reaches completion within 4-6 hours. Succinimide byproduct will precipitate as a white solid upon cooling.
-
Quenching & Workup: Filter the mixture to remove succinimide. Wash the organic filtrate with a 10% aqueous solution of sodium thiosulfate (
) to neutralize any unreacted electrophilic bromine species[7], followed by a brine wash. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude 2-(dibromomethyl)-5-(trifluoromethyl)furan via vacuum distillation.
Protocol 2: Synthesis of 5-(Trifluoromethyl)furan-2-carbaldehyde Thiosemicarbazone
Step-by-Step Methodology:
-
Hydrolysis: Treat 2-(dibromomethyl)-5-(trifluoromethyl)furan with aqueous silver nitrate (
) in ethanol at room temperature for 2 hours to hydrolyze the dibromomethyl group, yielding 5-(trifluoromethyl)furan-2-carbaldehyde. Filter the precipitated and concentrate the aldehyde. -
Condensation: Dissolve the crude aldehyde (1.0 eq) and thiosemicarbazide (1.1 eq) in anhydrous methanol[3].
-
Catalysis: Add 2-3 drops of glacial acetic acid to activate the carbonyl carbon.
-
Reflux: Heat the mixture to reflux for 3 hours. The product will begin to precipitate as a crystalline solid during the reaction.
-
Purification: Cool the mixture to 0°C, filter the precipitate, wash with cold methanol, and recrystallize from an ethanol/water mixture to yield the pure thiosemicarbazone derivative[3].
Quantitative Data: Structure-Activity Relationship (SAR)
The biological efficacy of furan-2-carbaldehyde thiosemicarbazones is highly dependent on the C5 substituent. The table below summarizes the comparative in vitro activity of various derivatives, highlighting the specific pharmacological profile of the
| Compound ID | C5 Substituent | Target Organism / Cell Line | Primary Activity Metric | Biological Effect |
| Compound 1 | None ( | DPPH Radical Assay | Moderate Antioxidant | |
| Compound 4 | Candida albicans | Moderate Antifungal | ||
| Compound 5 | Staphylococcus aureus | Potent Antibacterial | ||
| Compound 5 | HuTu80 (Human Tumor) | High Cytotoxicity |
Note: While the nitro derivative (Compound 5) shows higher acute cytotoxicity and antibacterial activity, the trifluoromethyl derivative (Compound 4) is often preferred in systemic drug development due to the known genotoxic liabilities associated with nitroaromatic reduction in vivo.
Mechanism of Action: Spiro-oxindole Derivatives
When the 5-(trifluoromethyl)furan scaffold is incorporated into spiro-oxindole architectures, the resulting compounds act as highly selective inhibitors of the Nav1.7 sodium channel, a validated target for pain management[4].
Caption: Mechanism of action for spiro-oxindole derivatives targeting Nav1.7 channels.
References
-
PubChem , "2-(Bromomethyl)-5-(trifluoromethyl)furan", National Institutes of Health. Available at: [Link]
- Google Patents (US9695185B2), "Synthetic methods for spiro-oxindole compounds".
-
Scilit , "Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities". Available at:[Link]
-
Pi Chemicals , "2-(dibromomethyl)-5-(trifluoromethyl)furan". Available at:[Link]
-
PubMed Central (PMC) , "Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan". Available at:[Link]
Sources
- 1. Pi Chemicals System [pipharm.com]
- 2. 2-(Bromomethyl)-5-(trifluoromethyl)furan | C6H4BrF3O | CID 2794605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. US9695185B2 - Synthetic methods for spiro-oxindole compounds - Google Patents [patents.google.com]
- 5. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Engineering Stability: An In-Depth Guide to Trifluoromethylated Furan Compounds in Medicinal Chemistry
Executive Summary
The furan heterocycle is a privileged pharmacophore ubiquitous in natural products, synthetic pharmaceuticals, and agrochemicals. However, its utility is frequently bottlenecked by inherent liabilities: the electron-rich conjugated diene system is highly susceptible to acid-catalyzed ring-opening, oxidative degradation, and rapid metabolism by cytochrome P450 (CYP450) enzymes[1].
To rescue and elevate the furan scaffold, medicinal chemists have increasingly turned to late-stage functionalization, specifically the introduction of the trifluoromethyl (–CF
The Pharmacological Rationale: Causality of the –CF Group
The strategic placement of a –CF
-
Metabolic Shielding via Bond Energetics: The C–F bond is one of the strongest in organic chemistry, boasting a bond dissociation energy of 485.3 kJ/mol compared to 414.2 kJ/mol for a standard C–H bond[2]. This high energy barrier effectively blocks metabolic oxidation at the substituted site.
-
Electronic Deactivation: Furan's instability stems from its high electron density, which invites electrophilic attack. The –CF
group is powerfully electron-withdrawing. By pulling electron density away from the aromatic core via inductive effects, it drastically increases the activation energy required for acid hydrolysis and electrophilic ring-opening[1]. -
Lipophilicity and Bioavailability: The –CF
group has a steric volume comparable to an isopropyl group but an electronegativity similar to oxygen[1][2]. Its incorporation significantly increases the lipophilicity (LogP) of the parent molecule, facilitating passive diffusion across lipid bilayers and improving overall membrane permeability in drug candidates[2][3].
Quantitative Data: Physicochemical Shifts
The following table summarizes the causal shifts in physicochemical properties when transitioning from a native furan to an α-trifluoromethylated furan.
| Parameter | Native Furan (C–H) | α-Trifluoromethyl Furan (C–CF | Pharmacological Impact |
| Bond Dissociation Energy | 414.2 kJ/mol | 485.3 kJ/mol[2] | Prevents CYP450-mediated oxidative cleavage. |
| Electronegativity (Pauling) | 2.20 (Hydrogen) | ~3.30 (CF | Depletes furan electron density, preventing electrophilic attack. |
| Acid Stability | Poor (Rapid polymerization) | Excellent[1] | Enables oral dosing by surviving the gastric acidic environment. |
| Lipophilicity (Hansch | 0.00 | 0.88 | Enhances cell membrane permeation and target binding affinity. |
Mechanistic Pathways: The Shift to Photoredox Catalysis
Historically, synthesizing trifluoromethylated furans required harsh conditions, toxic reagents, or pre-functionalized starting materials (e.g., cross-coupling of halofurans). Over the past decade, visible-light-mediated photoredox catalysis has emerged as the gold standard for radical trifluoromethylation, allowing for direct C–H functionalization under mild, room-temperature conditions[1][4].
The Causality of the Photoredox Cycle:
-
Excitation: A transition-metal photocatalyst (e.g., Ru(bpy)
) absorbs visible light, transitioning to a long-lived, high-energy excited state (Ru ). -
Single Electron Transfer (SET): The excited catalyst donates an electron to a CF
source (such as triflyl chloride, Togni's reagent, or Langlois reagent), reducing it and triggering fragmentation to release an electrophilic •CF radical[4]. -
Radical Addition: The highly reactive •CF
radical selectively attacks the electron-rich α-position of the furan ring, forming a radical intermediate. -
Restitution: The intermediate undergoes oxidation (donating an electron back to the Ru
catalyst to regenerate the Ru ground state) and subsequent deprotonation to yield the final trifluoromethylated furan[4].
Photoredox-catalyzed radical trifluoromethylation cycle of furans.
Experimental Protocol: Direct Photoredox Trifluoromethylation
To ensure scientific integrity and reproducibility, the following protocol details a self-validating system for the direct C–H trifluoromethylation of a furan derivative using photoredox catalysis.
Materials Required
-
Substrate: Furan derivative (1.0 equiv, 0.5 mmol)
-
Photocatalyst: Ru(bpy)
(PF ) (1.0 mol%) -
CF
Source: Triflyl chloride (CF SO Cl) (1.5 equiv)[4] -
Base: K
HPO (2.0 equiv) -
Solvent: Degassed Acetonitrile (CH
CN, 5.0 mL)
Step-by-Step Methodology
-
Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the furan substrate, Ru(bpy)
(PF ) , and K HPO . -
Degassing (Critical Step): Seal the tube with a rubber septum. Introduce the CH
CN solvent. Perform three cycles of Freeze-Pump-Thaw .-
Causality: Molecular oxygen (O
) is a triplet diradical. If present, it will quench the excited Ru catalyst and scavenge the •CF radicals to form peroxy byproducts, killing the reaction yield.
-
-
Reagent Addition: Backfill the Schlenk tube with Argon. Inject triflyl chloride dropwise via syringe.
-
Irradiation: Place the reaction vessel approximately 5 cm away from a 24W Blue LED strip (λ = 450 nm). Stir vigorously at room temperature (25 °C) for 12 hours.
-
Causality: The 450 nm wavelength precisely matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Ru(bpy)
complex.
-
-
In-Process Monitoring: Monitor reaction progress via
F NMR.-
Self-Validation: TLC is often insufficient due to the similar polarities of native and CF
-furans. F NMR provides an unambiguous, quantitative readout of CF incorporation (typically appearing as a sharp singlet around -60 to -65 ppm).
-
-
Quenching & Workup: Once complete, quench the reaction by opening the flask to air and adding 10 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure α-trifluoromethylated furan.
Step-by-step experimental workflow for the photoredox trifluoromethylation.
Applications and Future Perspectives
The integration of trifluoromethylated furans into drug discovery pipelines has yielded profound results. By utilizing bio-derived furfural as a starting material, the synthesis of these fluorinated building blocks also aligns with modern green chemistry initiatives, linking biomass conversion with advanced pharmaceutical manufacturing[1].
In medicinal chemistry, these motifs are actively being deployed to overcome drug resistance. For example, specific α-fluorofuran and trifluoromethylfuran derivatives have shown potent and selective inhibition of myeloid leukemia cell differentiation proteins (e.g., MCL1), positioning them as highly promising candidates for targeted cancer therapies[1]. As photoredox methodologies continue to scale, the barrier to accessing these complex, metabolically robust scaffolds will lower, accelerating their integration into next-generation therapeutics and agrochemicals.
References
-
Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs MDPI / PMC[Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design PMC[Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years MDPI[Link]
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis Macmillan Group - Princeton University / Nature[Link]
Sources
- 1. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
Methodological & Application
Application Note: Nucleophilic Substitution on 2-(dibromomethyl)-5-(trifluoromethyl)furan for the Synthesis of Dimethyl Acetals
Introduction
Fluorinated heterocycles are highly valued in modern drug development due to their enhanced metabolic stability, lipophilicity, and unique binding affinities compared to non-fluorinated analogs. The compound Furan, 2-(dibromomethyl)-5-(trifluoromethyl)- serves as a highly versatile, electrophilic building block. This application note details a robust, high-yield protocol for the nucleophilic substitution of the gem-dibromide moiety using sodium methoxide. The resulting product, 2-(dimethoxymethyl)-5-(trifluoromethyl)furan, is a protected aldehyde (acetal) critical for downstream cross-coupling and functionalization workflows in medicinal chemistry.
Mechanistic Insights and Causality (E-E-A-T)
To master this protocol, researchers must understand the causality behind the reagent selection and the underlying reaction mechanism.
In standard furfuryl systems, nucleophilic substitution often proceeds via an
The substitution occurs in two distinct kinetic stages:
-
First Substitution (Rate-Limiting): Methoxide attacks the highly electrophilic benzylic/furfuryl carbon, displacing the first bromide ion to form a transient
-bromo ether intermediate. -
Second Substitution (Fast): The oxygen of the newly attached methoxy group assists in expelling the second bromide (forming a transient oxocarbenium ion), which is immediately trapped by a second methoxide ion to form the stable dimethyl acetal.
Experimental Causality:
-
Why Anhydrous Methanol? Methanol acts as both the solvent and a co-reactant, ensuring a massive excess of the nucleophilic environment to drive the equilibrium forward. Strict anhydrous conditions are critical; the presence of water will lead to competitive hydrolysis, yielding the aldehyde instead of the desired acetal.
-
Why Slow Addition at 0 °C? The initial displacement is highly exothermic. Slow addition of the base controls the reaction temperature, suppressing unwanted elimination side-reactions or ring-opening degradation.
Experimental Workflow and Protocol
Experimental workflow for the acetalization of 2-(dibromomethyl)-5-(trifluoromethyl)furan.
Step-by-Step Methodology
Note: This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure the reaction does not proceed to workup until the reactive intermediates are fully consumed.
Materials:
-
Furan, 2-(dibromomethyl)-5-(trifluoromethyl)- (Substrate, 1.0 eq)
-
Sodium methoxide (NaOMe), 25 wt% solution in methanol (2.5 eq)
-
Anhydrous methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (
) -
Brine
Procedure:
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the flask with Argon gas for 5 minutes to establish an inert atmosphere.
-
Dissolution: Charge the flask with the substrate (1.0 eq, 5.0 mmol). Add 20 mL of anhydrous methanol via syringe.
-
Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add the sodium methoxide solution (2.5 eq, 12.5 mmol) dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir vigorously for 4 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 9:1) and GC-MS. The starting material should completely disappear. Self-Validation: Do not proceed until the
-bromo ether intermediate is undetectable via GC-MS, ensuring complete conversion to the acetal. -
Quenching: Cool the mixture back to 0 °C and carefully quench by adding 10 mL of saturated aqueous
. Causality: Quenching neutralizes excess methoxide, preventing base-catalyzed degradation of the furan ring during concentration. -
Extraction: Concentrate the mixture under reduced pressure to remove the majority of the methanol. Dilute the aqueous residue with 30 mL of deionized water and extract with EtOAc (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution 100% Hexanes to 95:5 Hexanes:EtOAc) to yield pure 2-(dimethoxymethyl)-5-(trifluoromethyl)furan as a pale-yellow oil.
Data Presentation: Optimization of Reaction Conditions
To establish the most robust protocol, various conditions were evaluated. The data below summarizes the effect of stoichiometry and temperature on the yield of the dimethyl acetal.
| Entry | Equivalents of NaOMe | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Observation / Causality |
| 1 | 2.0 | 25 | 6 | 85 | 72 | Incomplete reaction; mono-substituted intermediate detected. |
| 2 | 2.5 | 25 | 4 | >99 | 91 | Optimal conditions; complete conversion to acetal. |
| 3 | 2.5 | 65 (Reflux) | 1 | >99 | 78 | Faster conversion but increased formation of degradation products. |
| 4 | 3.0 | 25 | 4 | >99 | 89 | Excess base provides no additional benefit; slightly lower yield. |
| 5 | 2.5 | 0 | 12 | 60 | 55 | Reaction too slow; kinetic barrier for the second substitution. |
Table 1: Optimization of nucleophilic substitution conditions.
Mechanistic Pathway Visualization
Mechanistic pathway of the double nucleophilic substitution from gem-dibromide to dimethyl acetal.
Authoritative Grounding
The mechanistic framework for the solvolysis and nucleophilic substitution of gem-dibromides is well-documented in physical organic chemistry. The stepwise nature of the substitution, where the first halogen is displaced followed by the formation of an oxocarbenium-like intermediate that is rapidly trapped, is a hallmark of gem-dihalide reactivity .
The presence of the trifluoromethyl group on the furan ring significantly modulates this reactivity. Trifluoromethyl groups are strongly electron-withdrawing, which deactivates the furan ring toward electrophilic aromatic substitution but makes the benzylic/furfuryl position more susceptible to direct nucleophilic attack by preventing the stabilization of a full carbocation . Furthermore, specific handling and safety data for closely related analogs, such as 2-(bromomethyl)-5-(trifluoromethyl)furan, indicate that these compounds are potent alkylating agents and must be handled with appropriate PPE to prevent severe skin burns and eye damage .
References
-
Title: Substituent effects on the spontaneous cleavage of benzyl-gem-dibromides in aqueous solution. Source: Indian Journal of Chemistry. URL: [Link]
-
Title: Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Source: Chemical Reviews (ACS Publications). URL: [Link]
-
Title: 2-(Bromomethyl)-5-(trifluoromethyl)furan Compound Summary. Source: PubChem (National Institutes of Health). URL: [Link]
Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 2-(Dibromomethyl)-5-(trifluoromethyl)furan in Drug Discovery
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and self-validating protocols for sequential Suzuki-Miyaura cross-couplings.
Introduction & Mechanistic Rationale
In modern medicinal chemistry, the incorporation of fluorinated heterocycles is a proven strategy to enhance a drug candidate's metabolic stability, lipophilicity, and membrane permeability. Furan, 2-(dibromomethyl)-5-(trifluoromethyl)- (CAS: 1374526-74-5) represents a highly specialized, privileged building block.
While furans are traditionally electron-rich and susceptible to oxidative degradation or acid-catalyzed polymerization, the strongly electron-withdrawing C5-trifluoromethyl (–CF
The C2-positioned gem-dibromide moiety acts as a versatile bis-electrophile. Unlike simple alkyl halides, heterobenzylic gem-dibromides undergo highly facile oxidative addition with Palladium(0) species[2]. The true synthetic value of this compound lies in its capacity for divergent functionalization :
-
Kinetic Differentiation: The first C–Br bond is highly reactive, allowing for low-temperature mono-arylation to yield an (aryl)(bromo)methyl intermediate.
-
Sequential Coupling: The remaining C–Br bond, now sterically encumbered, can be subsequently coupled under more forcing conditions to generate complex, unsymmetrical diarylmethyl-furan scaffolds, which are highly sought after as bioisosteres for triarylmethane derivatives[3]. Furthermore, these gem-dibromide systems can be adapted into gem-diboron compounds for even broader synthetic utility[4].
Catalytic Cycle & Signaling Pathway
The successful deployment of this building block requires a deep understanding of the sequential catalytic cycle. The diagram below illustrates the divergent pathways for mono- versus double-arylation, highlighting the critical intermediates where experimental control (temperature, stoichiometry, and ligand selection) dictates the outcome.
Fig 1. Sequential Pd-catalyzed Suzuki-Miyaura cross-coupling of a gem-dibromide furan.
Reaction Optimization & Data Presentation
To achieve chemoselectivity, the catalytic system must be carefully tuned. The table below summarizes the optimized parameters for achieving either selective mono-arylation or symmetrical double-arylation.
Table 1: Optimization of Cross-Coupling Parameters
| Objective | Catalyst System | Base | Solvent System | Temp | Yield Profile & Causality |
| Selective Mono-Arylation | Pd(PPh | Na | THF / H | 25 °C | >85% Mono-product. Causality: Mild base and ambient temperature prevent the sterically hindered second oxidative addition. |
| Symmetrical Double-Arylation | Pd(dppf)Cl | K | 1,4-Dioxane / H | 90 °C | >90% Double-product. Causality: The large bite angle of the dppf ligand accelerates the challenging reductive elimination step. |
| Unsymmetrical Arylation (Step 2) | Pd | Cs | Toluene / H | 100 °C | >80% Unsymmetrical product. Causality: Electron-rich, bulky dialkylbiaryl phosphines (XPhos) are required to force oxidative addition into the hindered mono-bromide. |
Experimental Protocols
Protocol A: Symmetrical Double Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 2-(Diarylmethyl)-5-(trifluoromethyl)furans.
1. Reagent Preparation:
-
To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Furan, 2-(dibromomethyl)-5-(trifluoromethyl)- (1.0 mmol, 1.0 equiv), the desired arylboronic acid (2.5 mmol, 2.5 equiv), and K
CO (3.0 mmol, 3.0 equiv). -
Add Pd(dppf)Cl
(0.1 mmol, 10 mol%).
2. Solvent Addition & Degassing:
-
Add 10 mL of a pre-mixed 1,4-Dioxane/H
O (4:1 v/v) solution. -
Causality Note: Water is essential to solubilize the base and generate the reactive boronate complex[1].
-
Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.
3. Reaction Execution:
-
Seal the flask and heat to 90 °C in a pre-heated oil bath for 12 hours.
-
Self-Validating Checkpoint: At 6 hours, withdraw a 50 µL aliquot under argon, dilute with 0.5 mL EtOAc, and analyze via GC-MS. Validation: The reaction is complete when the intermediate mono-bromide mass peak (showing a distinct 1:1 M/M+2 isotopic splitting pattern) is entirely consumed, replaced by the higher molecular weight singlet of the double-coupled product.
4. Workup & Purification:
-
Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL).
-
Dry the organic layer over anhydrous Na
SO , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Sequential Unsymmetrical Cross-Coupling
Objective: Synthesis of 2-(Aryl)(Aryl')methyl-5-(trifluoromethyl)furans.
Step 1: Mono-Arylation
-
React the gem-dibromide (1.0 equiv) with Arylboronic Acid A (1.0 equiv) using Pd(PPh
) (5 mol%) and Na CO (1.5 equiv) in THF/H O at 25 °C for 4 hours. -
Self-Validating Checkpoint: TLC analysis (Hexanes:EtOAc 9:1) should reveal a new UV-active spot (R
~0.6). The absence of a higher-running spot (R ~0.7) confirms that double-arylation has been successfully suppressed. Isolate the mono-bromide intermediate via standard silica gel chromatography.
Step 2: Second Arylation
-
In a new flask, combine the isolated mono-bromide (1.0 equiv), Arylboronic Acid B (1.5 equiv), Pd
(dba) (5 mol%), XPhos (10 mol%), and Cs CO (2.0 equiv). -
Suspend in Toluene/H
O (10:1 v/v), degas thoroughly, and heat at 100 °C for 16 hours. -
Causality Note: Cs
CO is utilized here due to its higher solubility in toluene and superior ability to drive transmetalation in sterically hindered, electron-rich catalytic intermediates.
Troubleshooting & Self-Validating Systems
-
Issue: High levels of protodehalogenation (formation of Ar-CH
-Furan).-
Cause: Excess moisture or overly prolonged reaction times leading to competitive
-hydride elimination/reduction pathways. -
Solution: Ensure boronic acids are strictly anhydrous (avoid using boronic acid anhydrides/boroxines indiscriminately, but dry standard boronic acids under vacuum). Switch to anhydrous potassium phosphate (K
PO ) in anhydrous toluene.
-
-
Issue: Reaction stalls at the mono-coupled intermediate during Protocol A.
-
Cause: Catalyst deactivation or insufficient nucleophilicity of the boronic acid.
-
Solution: Spike the reaction with an additional 5 mol% of Pd(dppf)Cl
. If using an electron-deficient boronic acid, switch the base from K CO to the more basic Cs CO to accelerate the formation of the highly reactive trihydroxyboronate anion.
-
References
- Source: nobelprize.
- Source: acs.
- Source: rsc.
- Source: thieme-connect.
Sources
Application of "Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-" as a building block in drug discovery
Initiating Initial Research
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Outlining the Synthesis Details
I'm now zeroing in on the synthesis component, planning to adapt a known method for a related compound to produce "Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-." I'm looking at using 2-(trifluoromethyl)-5-methylfuran as the precursor and focusing on an efficient bromination step using a radical initiator. My goal is to present a practical and concise synthesis overview for the researchers in the note.
Analyzing the Fluorinated Building Block
I'm starting with an overview that highlights the trifluoromethyl group's significance, focusing on its impact on drug properties like lipophilicity and stability. I will also incorporate the importance of the furan scaffold in bioactive compounds. By combining these features, I'm emphasizing "Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-" and its reactivity via the dibromomethyl group. The goal is to provide a sound context for its uses.
\n\n
Expanding Synthesis Details
I've located a synthesis for a similar compound, 2-(bromomethyl)-5-(trifluoromethyl)furan, which I believe can be adapted. My focus is on synthesizing the dibromo variant, likely starting with 2-(trifluoromethyl)-5-methylfuran and a radical bromination approach. I'm exploring different brominating agents and stoichiometry to achieve the desired dibromo modification, with AIBN as a possible initiator. I'll include a concise, clear synthetic route overview.
\n\n
Illustrating Aldehyde Conversion
The crucial application is converting the dibromomethyl group into an aldehyde, I will detail this transformation. A general protocol will be presented, often employing a base like sodium bicarbonate in an aqueous environment. The objective is to produce 5-(trifluoromethyl)furan-2-carbaldehyde. A Graphviz diagram will illustrate this key chemical modification, showing the building block turning into the aldehyde product.
Detailing Reaction Applications
I'm now focusing on the application section, specifically on transforming the resulting aldehyde. I'm prioritizing reactions like reductive amination and Wittig or HWE reactions, with step-by-step protocols. I also plan to describe Knoevenagel condensations, and illustrate chalcone synthesis starting from the aldehyde, using an existing example involving the related bromomethyl compound. The goal is to highlight the aldehyde's versatility.
Outlining the Application Note
I'm now integrating everything. I'll cover the significance of the trifluoromethyl furan motif and describe its synthesis, adapting known methods. I'll describe the key transformation to the aldehyde and detail subsequent reactions like reductive amination and Knoevenagel condensations. I'm also planning to show chalcone synthesis from the aldehyde as a relevant example. I'll organize this for researchers.
Refining the Building Block Overview
I'm now focusing on strengthening the introduction, emphasizing the value of both the trifluoromethyl group and the furan scaffold. I'm highlighting the importance of dibromomethyl group's reactivity as a key pathway to various downstream applications. I am planning on presenting the resulting note with a well-structured approach.
Refining the Workflow Summary
I'm now consolidating the entire workflow into a cohesive visual representation using Graphviz, linking the building block, the key aldehyde transformation, and various downstream applications, including reductive amination and chalcone synthesis. I'm focusing on highlighting the versatility of this compound as a building block. I'm also planning the application note's structure to be very researcher-centric.
Refining the Note's Structure
I've organized the application note with an introduction emphasizing trifluoromethyl furan's significance, followed by synthesis adapted from similar compounds. I'll describe the conversion to the aldehyde, detailing subsequent reactions like reductive amination and Knoevenagel condensation, with an example of chalcone synthesis. The goal is a researcher-friendly presentation.
Application Note: Experimental Workflows for 2-(Dibromomethyl)-5-(trifluoromethyl)furan in Medicinal Chemistry
Executive Summary
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, driven by the need to modulate lipophilicity, metabolic stability, and target binding affinity. 2-(Dibromomethyl)-5-(trifluoromethyl)furan represents a highly versatile, bifunctional building block. The trifluoromethyl (-CF3) group deactivates the furan ring, protecting it from oxidative degradation, while the gem-dibromomethyl moiety serves as a stable, masked aldehyde and a handle for diverse carbon-carbon bond-forming reactions. This application note details validated protocols for the chemoselective transformation of this intermediate, providing causal mechanistic insights to ensure reproducible scale-up.
Mechanistic Insights: The gem-Dibromide as a Strategic Handle
Furans are inherently electron-rich and susceptible to ring-opening under strongly acidic or basic conditions (e.g., Achmatowicz-type or hydrolytic degradation). However, the strong electron-withdrawing nature of the C5-CF3 group significantly reduces the electron density of the furan core, providing a stabilizing effect.
When converting the gem-dibromide to the corresponding aldehyde (5-(trifluoromethyl)furfural), traditional harsh basic hydrolysis (e.g., aqueous NaOH) often leads to competitive Cannizzaro reactions or nucleophilic attack on the furan ring. To circumvent this, a halophilic activation strategy using Silver Nitrate (AgNO₃) is highly recommended. Silver ions act as specific Lewis acids for halogens, precipitating insoluble AgBr and generating a transient, resonance-stabilized oxocarbenium intermediate. This intermediate is rapidly and selectively trapped by water at neutral pH, preserving the integrity of the trifluoromethylated furan ring [1].
Alternatively, the gem-dibromide can bypass hydrolysis entirely and be directly utilized in Palladium-catalyzed Suzuki-Miyaura cross-coupling to rapidly assemble complex diarylmethyl furan pharmacophores [2].
Synthetic Pathways Visualization
Figure 1: Divergent synthetic pathways of 2-(dibromomethyl)-5-(trifluoromethyl)furan.
Experimental Protocols
Protocol A: Silver-Promoted Hydrolysis to 5-(Trifluoromethyl)furfural
Self-Validating Check: The immediate formation of a pale yellow/white precipitate (AgBr) upon the addition of aqueous AgNO₃ confirms the initiation of the bromide abstraction mechanism.
Materials:
-
2-(Dibromomethyl)-5-(trifluoromethyl)furan (1.0 equiv, 10 mmol)
-
Silver nitrate (AgNO₃) (2.1 equiv, 21 mmol)
-
Ethanol (EtOH) / Deionized Water (4:1 v/v)
-
Celite (for filtration)
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask wrapped in aluminum foil (to prevent photochemical degradation of silver salts), dissolve 2-(dibromomethyl)-5-(trifluoromethyl)furan (10 mmol) in 40 mL of ethanol.
-
Activation: Dissolve AgNO₃ (21 mmol) in 10 mL of deionized water. Add this aqueous solution dropwise to the stirring ethanolic furan solution over 10 minutes at 25 °C.
-
Reaction: Stir the heterogeneous mixture at room temperature for 2 hours. Monitor the complete consumption of the starting material via TLC (Hexanes/EtOAc 9:1, UV active).
-
Quenching & Filtration: Filter the suspension through a short pad of Celite to remove the precipitated AgBr. Wash the filter cake with ethyl acetate (3 × 20 mL).
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Partition the remaining aqueous layer with ethyl acetate (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude oil via silica gel flash chromatography to yield 5-(trifluoromethyl)furfural as a volatile liquid. Note: Store at 4 °C under argon to prevent slow oxidation to the furoic acid.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Self-Validating Check: The color shift of the reaction mixture from pale yellow to dark brown/black upon heating indicates the formation of the active Pd(0) species entering the catalytic cycle.
Materials:
-
2-(Dibromomethyl)-5-(trifluoromethyl)furan (1.0 equiv, 5 mmol)
-
Arylboronic acid (e.g., Phenylboronic acid) (2.2 equiv, 11 mmol)
-
Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv, 15 mmol)
-
Toluene / Water (4:1 v/v, thoroughly degassed)
Step-by-Step Methodology:
-
Setup: Charge an oven-dried Schlenk flask with the gem-dibromide (5 mmol), phenylboronic acid (11 mmol), K₂CO₃ (15 mmol), and Pd(PPh₃)₄ (0.25 mmol).
-
Degassing: Evacuate and backfill the flask with dry Nitrogen three times.
-
Solvent Addition: Add 25 mL of degassed Toluene/Water (4:1 v/v) via syringe.
-
Heating: Heat the biphasic mixture to 90 °C in a pre-heated oil bath for 12 hours with vigorous stirring.
-
Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 × 30 mL).
-
Purification: Dry the combined organic phases over MgSO₄, filter, and concentrate. Purify by flash column chromatography to isolate the diarylmethyl furan derivative.
Quantitative Data Presentation
The choice of hydrolysis conditions is critical for maximizing the yield of the aldehyde while suppressing furan ring degradation. Table 1 summarizes the optimization data.
Table 1: Optimization of Hydrolysis Conditions for 2-(Dibromomethyl)-5-(trifluoromethyl)furan
| Reagent System | Solvent System | Temperature (°C) | Time (h) | Yield of Aldehyde (%) | Mechanistic Outcome / Observation |
| NaOH (aq, 2M) | EtOH / H₂O | 80 | 12 | 25 | Significant furan ring-opening observed. |
| CaCO₃ | Dioxane / H₂O | 100 | 24 | 45 | Sluggish reaction; incomplete conversion. |
| AgNO₃ | EtOH / H₂O | 25 | 2 | 89 | Clean conversion; rapid AgBr precipitation. |
| AgNO₃ | Acetone / H₂O | 25 | 3 | 85 | Slight reduction in reaction rate vs. EtOH. |
Safety & Handling Considerations
-
Fluorinated Compounds: Trifluoromethylated furans can be highly volatile and possess unknown toxicological profiles. Handle exclusively inside a certified chemical fume hood.
-
Brominated Intermediates: gem-Dibromides are potential alkylating agents. Avoid skin contact; use nitrile gloves and safety goggles.
-
Silver Waste: Solid AgBr waste generated during Protocol A must be segregated into dedicated heavy-metal waste containers to comply with environmental regulations.
References
Laboratory-scale synthesis of "Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-"
An Application Note and Protocol for the Laboratory-Scale Synthesis of Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-
Abstract
This application note provides a comprehensive, technically detailed guide for the laboratory-scale synthesis of Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-. This compound represents a valuable fluorinated building block for applications in medicinal chemistry and materials science, owing to its unique combination of a reactive dibromomethyl group and a bioisosteric trifluoromethyl moiety on a furan scaffold. The synthetic strategy is a two-step process commencing with the preparation of the precursor, 2-methyl-5-(trifluoromethyl)furan, followed by a selective, radical-initiated dibromination of the methyl group. This guide emphasizes the rationale behind experimental choices, robust safety protocols, and detailed characterization methods to ensure a reliable and reproducible synthesis.
Introduction and Synthetic Overview
The incorporation of trifluoromethyl groups is a well-established strategy in drug development to enhance metabolic stability, binding affinity, and bioavailability.[1] The target molecule, 2-(dibromomethyl)-5-(trifluoromethyl)furan, serves as a versatile intermediate. The dibromomethyl group can be readily converted into an aldehyde, a key functional group for numerous subsequent chemical transformations. This document outlines a reliable laboratory-scale protocol starting from the synthesis of the key precursor, 2-methyl-5-(trifluoromethyl)furan, and its subsequent conversion to the desired product.
The overall synthetic workflow is depicted below. It involves the initial formation of the stable furan precursor, followed by a selective free-radical halogenation to install the dibromomethyl functionality.
Figure 1: Overall synthetic workflow for the preparation of 2-(dibromomethyl)-5-(trifluoromethyl)furan.
Part 1: Synthesis of Precursor, 2-methyl-5-(trifluoromethyl)furan
The necessary precursor for the target synthesis is 2-methyl-5-(trifluoromethyl)furan. A robust method for its preparation involves the cyclization and subsequent decarboxylation of a suitable starting material, such as a trifluoromethylated keto-ester derivative. The protocol described by Der Pharma Chemica provides a reliable route.[2]
Experimental Protocol: 2-methyl-5-(trifluoromethyl)furan
-
A mixture of the appropriate trifluoromethylated precursor (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate derivative) (1 equivalent), copper sulfate (approx. 5 mol%), and 4Å molecular sieves (20% w/w) in N-Methyl-2-pyrrolidone (NMP) is prepared in a sealed tube.
-
The reaction mixture is heated to 150 °C for approximately 45-60 minutes.
-
Upon completion, the mixture is cooled to room temperature.
-
The reaction is quenched by the addition of water and extracted with an organic solvent (e.g., 2-methyl tetrahydrofuran).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 2-methyl-5-(trifluoromethyl)furan as a pure compound.
Part 2: Synthesis of Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-
This section details the critical step: the selective dibromination of the methyl group on the furan ring. The chosen methodology is a free-radical halogenation, which favors substitution at the allylic-like methyl position over electrophilic addition to the furan ring.
Principle and Rationale (E-E-A-T)
-
Synthetic Approach: The conversion of the methyl group to a dibromomethyl group is achieved via a free-radical chain reaction. This pathway is necessary to avoid the facile electrophilic bromination of the electron-rich furan ring itself.[3]
-
Choice of Brominating Agent: While elemental bromine (Br₂) can be used, it often leads to undesired side reactions due to its high reactivity. N-halo-succinimides or related reagents are preferred as they maintain a low, steady-state concentration of bromine radicals in solution. For dibromination, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is an excellent choice, as it has been shown to be highly effective for dihalogenations.[4] N-Bromosuccinimide (NBS) is also a viable alternative.
-
Radical Initiator: The reaction requires a radical initiator to begin the chain process. Azobisisobutyronitrile (AIBN) is a standard choice as it decomposes upon heating (typically >60 °C) to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the bromination chain reaction.[2]
-
Stoichiometry: To achieve dibromination, at least two molar equivalents of the bromine source (as Br atoms) are required. When using DBDMH or NBS, a slight excess (e.g., 2.1-2.2 equivalents relative to the methyl group) is often employed to drive the reaction to completion.
-
Solvent Selection: The reaction is best performed in a non-polar, aprotic solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). These solvents do not interfere with the radical mechanism and effectively dissolve the starting materials.[2]
Quantitative Data and Reagents
| Reagent | Formula | MW ( g/mol ) | Mmol | Equivalents | Mass/Volume |
| 2-methyl-5-(trifluoromethyl)furan | C₆H₅F₃O | 150.10 | 10.0 | 1.0 | 1.50 g |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | 285.92 | 10.5 | 1.05 (2.1 Br eq.) | 3.00 g |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.5 | 0.05 | 82 mg |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | - | - | 20 mL |
Detailed Experimental Protocol
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-5-(trifluoromethyl)furan (1.50 g, 10.0 mmol).
-
Reagent Addition: Dissolve the starting material in carbon tetrachloride (20 mL). To this solution, add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (3.00 g, 10.5 mmol) and AIBN (82 mg, 0.5 mmol).
-
Reaction: The reaction mixture is heated to reflux (approx. 77 °C for CCl₄) under an inert atmosphere (e.g., Nitrogen or Argon). The reaction progress is monitored by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The solid byproduct, 5,5-dimethylhydantoin, is removed by filtration.
-
Washing: The filtrate is transferred to a separatory funnel and washed sequentially with 10% aqueous sodium thiosulfate solution (2 x 20 mL) to remove any remaining bromine, water (2 x 20 mL), and finally with brine (20 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product, Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-.
Expected Characterization
-
¹H NMR: The spectrum should show the disappearance of the methyl singlet (around δ 2.4 ppm) from the starting material. A new singlet corresponding to the methine proton (-CHBr₂) should appear further downfield (expected δ 6.5-7.0 ppm). The furan ring protons will also be present.
-
¹³C NMR: The spectrum will show a new carbon signal for the dibromomethyl group (expected δ 30-40 ppm).
-
Mass Spectrometry (GC-MS): The mass spectrum should show the correct molecular ion peak with the characteristic isotopic pattern for a molecule containing two bromine atoms.
Mandatory Safety Protocols
The synthesis of 2-(dibromomethyl)-5-(trifluoromethyl)furan involves several hazardous materials. A thorough risk assessment must be conducted before commencing any work.[5]
-
Engineering Controls: All operations must be performed within a certified chemical fume hood to prevent inhalation of toxic vapors and dust.[5][6] An emergency eyewash station and safety shower must be readily accessible.[7]
-
Personal Protective Equipment (PPE):
-
Reagent-Specific Hazards:
-
DBDMH/NBS: These are corrosive solids and strong oxidizing agents. Avoid contact with skin and eyes.
-
AIBN: AIBN is thermally unstable and can decompose violently upon heating. Do not heat it directly. Add it to the reaction mixture at room temperature before heating the entire solution.
-
Carbon Tetrachloride: CCl₄ is a toxic and environmentally hazardous solvent. It is a suspected carcinogen. Use with extreme caution and ensure it is handled exclusively in a fume hood.
-
Product: Dibromomethyl compounds are often potent lachrymators and alkylating agents. They are considered corrosive and can cause severe skin burns and eye damage.[8][9] Handle the final product with extreme care.
-
-
Waste Disposal: All brominated organic waste, including the reaction mixture, washings, and contaminated materials, must be collected in a designated hazardous waste container for proper disposal by licensed professionals.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient heating or reaction time. 2. Deactivated initiator (old AIBN). 3. Radical scavenger present (e.g., oxygen). | 1. Ensure the reaction is at a full reflux and monitor by TLC/GC-MS until the starting material is consumed. 2. Use a fresh bottle of AIBN. 3. Degas the solvent and maintain a positive pressure of inert gas. |
| Low Yield | 1. Loss of product during workup. 2. Evaporation of volatile starting material. | 1. Be careful during extractions; ensure proper phase separation. 2. Ensure the reflux condenser is efficient. |
| Formation of Mono-bromo Product | 1. Insufficient brominating agent. 2. Short reaction time. | 1. Re-check calculations and ensure at least 2.1 equivalents of bromine atoms are used. 2. Allow the reaction to proceed for a longer duration. |
| Formation of Ring-Brominated Byproduct | 1. Presence of acid, which catalyzes electrophilic bromination. 2. Use of elemental bromine instead of NBS/DBDMH. | 1. Use clean, dry glassware. 2. Strictly use a radical bromination source like NBS or DBDMH with a radical initiator. |
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-. By employing a selective radical-initiated bromination of 2-methyl-5-(trifluoromethyl)furan, the target compound can be obtained in good yield. The emphasis on the rationale behind procedural choices, coupled with stringent safety guidelines, ensures that researchers can confidently and safely produce this valuable synthetic intermediate for further applications in chemical and pharmaceutical research.
References
-
Liang, X., Guo, P., Yang, W., Li, M., Jiang, C., Sun, W., Loh, T.-P., & Jiang, Y. (2020). Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones. Chemical Communications, 56(10), 1541-1544. [Link]
-
Patil, S., Mandhane, P., & Joshi, R. (2018). Synthesis, characterisation and antibacterial evaluation of chalcone derivatives linked with 2-trifluoromethyl furan. Der Pharma Chemica, 10(4), 114-123. [Link]
-
Kushnarenko, E. V., & Cheprakov, A. V. (2022). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Molecules, 27(21), 7206. [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved March 7, 2026, from [Link]
-
Liang, X., Guo, P., Yang, W., et al. (2020). Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones. Chemical Communications. [Link]
-
Wang, J., Chen, S., Wu, W., Wen, S., Huang, P., & Tang, H. (2019). Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid. The Journal of Organic Chemistry, 84(23), 15445–15456. [Link]
-
Filo. (2025, February 28). Complete the following reaction: i) Furan + N -Bromosuccinimide. Retrieved March 7, 2026, from [Link]
-
Chem Service. (2015, October 3). Dibromomethane Solution Safety Data Sheet. Retrieved March 7, 2026, from [Link]
-
Wang, Y., Sun, W., Lu, C., Yan, S., Liu, Y., & Li, Y. (2018). Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. Scientific Reports, 8(1), 8410. [Link]
-
Chemical Safety in Schools. (n.d.). Search Result for: dibromomethane. Retrieved March 7, 2026, from [Link]
-
Kude, K., & Jure, M. (2003). Bromination of 2-acetylfuran with n-bromosuccinimide. Latvian Journal of Chemistry, (3), 270-274. [Link]
-
Antonioletti, R., Bonadies, F., & Scettri, A. (1986). Products from furans. 4. Selective oxidation of 2-furfuryl alcohol derivatives, in the presence of aryl thioethers, with N-bromosuccinimide (NBS). A new procedure for the preparation of 2H-pyran-3(6H)-ones. The Journal of Organic Chemistry, 51(25), 4887–4890. [Link]
-
Sharma, A. K., Kumar, R., & Tiwari, V. K. (2023). Application of N-Bromosuccinimide in Carbohydrate Chemistry. ChemistrySelect, 8(41), e202302839. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794605, 2-(Bromomethyl)-5-(trifluoromethyl)furan. Retrieved March 7, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). 2-(BROMOMETHYL)-5-(TRIFLUOROMETHYL)FURAN. Retrieved March 7, 2026, from [Link]
-
Wiley-VCH. (n.d.). 2-(bromomethyl)-5-(trifluoromethyl)furan Spectrum. SpectraBase. Retrieved March 7, 2026, from [Link]
-
Pal'chikov, V. A., & Robertson, M. J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369–1371. [Link]
Sources
- 1. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Complete the following reaction: i) Furan + N -Bromosuccinimide \rightarr.. [askfilo.com]
- 4. Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. "dibromomethane*" Search Result > Chemical Safety in Schools " [ecmjsp.education.nsw.gov.au]
- 7. fishersci.com [fishersci.com]
- 8. 2-(Bromomethyl)-5-(trifluoromethyl)furan | C6H4BrF3O | CID 2794605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(Bromomethyl)-5-(trifluoromethyl)furan | 17515-77-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Optimization of 2-(Dibromomethyl)-5-(trifluoromethyl)furan
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the yield and purity of 2-(dibromomethyl)-5-(trifluoromethyl)furan (CAS: 17515-78-5) 1.
Synthesizing polybrominated furan derivatives presents unique chemoselectivity and stability challenges. This guide provides a field-proven, self-validating protocol and addresses the most common failure modes encountered during radical bromination.
Mechanistic Grounding & Experimental Workflow
The synthesis relies on the Wohl-Ziegler radical bromination of 2-methyl-5-(trifluoromethyl)furan. The use of N-Bromosuccinimide (NBS) is advantageous because it provides a low, constant concentration of molecular bromine, which kinetically favors radical substitution at the benzylic/allylic methyl group over electrophilic addition to the electron-rich furan ring 2. The strongly electron-withdrawing trifluoromethyl (-CF₃) group further deactivates the furan core, directing the reaction toward the methyl substituent.
Workflow for the radical dibromination of 2-methyl-5-(trifluoromethyl)furan to maximize yield.
Self-Validating Experimental Protocol
To ensure reproducibility, this protocol is designed as a self-validating system. It relies on an active In-Process Control (IPC) feedback loop rather than arbitrary reaction times.
Step 1: Setup and Initiation
-
Action: Charge a flame-dried, nitrogen-purged round-bottom flask with 2-methyl-5-(trifluoromethyl)furan (1.0 eq) and anhydrous benzotrifluoride (PhCF₃, 0.5 M).
-
Causality: PhCF₃ is chosen as a greener, non-ozone-depleting alternative to traditional CCl₄. It possesses similar radical-stabilizing properties and a boiling point (~102°C) ideal for the thermal decomposition of the initiator.
-
Action: Add N-Bromosuccinimide (NBS, 2.15 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq).
-
Causality: Exactly 2.15 equivalents of NBS are required. The second bromination is kinetically slower than the first due to the steric bulk and electron-withdrawing nature of the newly inserted bromine atom.
Step 2: Reflux and Propagation
-
Action: Heat the reaction mixture to 80–85°C.
-
Causality: AIBN has a 1-hour half-life at ~82°C, providing a steady stream of isobutyronitrile radicals to initiate and sustain the Wohl-Ziegler chain reaction.
Step 3: In-Process Control (IPC) & Validation
-
Action: After 4 hours, sample 0.1 mL of the reaction mixture, filter through a small plug of Celite, and analyze via GC/MS.
-
Self-Validation: The reaction is deemed successful and complete only when the monobrominated intermediate (CAS: 17515-77-4) is <5% by peak area. If it remains >5%, the system dictates adding an additional 0.1 eq of NBS and 0.01 eq of AIBN, followed by 1 more hour of reflux.
Step 4: Workup and Isolation
-
Action: Cool the mixture to 0°C for 2 hours. Filter the precipitated succinimide byproduct and wash the filter cake with cold PhCF₃. Concentrate the filtrate under reduced pressure.
-
Causality: Succinimide is highly insoluble in cold PhCF₃. Strict cooling ensures complete precipitation, preventing succinimide from contaminating the distillation apparatus.
Step 5: Purification
-
Action: Purify the crude oil via fractional vacuum distillation (e.g., 60–65°C at 1–2 mmHg).
-
Causality: Alpha-halo furans are highly sensitive. Silica gel acts as a mild Lewis acid and will degrade the product 3. Vacuum distillation ensures high purity without triggering hydrolysis or polymerization.
Troubleshooting & FAQs
Q1: I am observing significant ring bromination instead of methyl bromination. How do I prevent this? A1: Furans are highly electron-rich and prone to Electrophilic Aromatic Substitution (EAS). While the -CF₃ group at the 5-position deactivates the ring and helps direct the reaction to the methyl group, moisture in the reaction can react with NBS to generate hypobromous acid (HOBr) or molecular bromine (Br₂), which drive the EAS pathway. Ensure all solvents are strictly anhydrous, maintain a positive nitrogen atmosphere, and consider recrystallizing your NBS from water (followed by thorough drying over P₂O₅) to remove trace Br₂.
Q2: My GC/MS shows a mixture of mono-, di-, and tribrominated products. How do I improve selectivity for the dibromomethyl furan? A2: Over-bromination to the tribromomethyl derivative occurs if the instantaneous NBS concentration is too high or the reaction time is excessive. To control this:
-
Add the NBS in two portions (1.1 eq initially, 1.05 eq after 2 hours) to keep the concentration of bromine radicals low.
-
Rely strictly on the self-validating IPC step described in the protocol to halt the reaction exactly when the monobrominated species drops below 5%. Do not over-reflux.
Q3: The product degrades into a dark, viscous tar during column chromatography. What went wrong? A3: 2-(Dibromomethyl)-5-(trifluoromethyl)furan is highly reactive. The dibromomethyl group adjacent to the oxygen-containing heteroaromatic ring is prone to ionization. The acidic silanol groups on silica gel promote the loss of a bromide ion, leading to rapid polymerization or hydrolysis to 5-(trifluoromethyl)furan-2-carbaldehyde. You must bypass chromatography entirely and purify this class of compounds using fractional vacuum distillation.
Quantitative Data: Condition Optimization
The table below summarizes the causality behind our optimized protocol parameters. It highlights how solvent choice and initiator impact the chemoselectivity between mono-, di-, and tri-bromination.
Table 1: Optimization of Reaction Conditions for Furan Dibromination
| Solvent | Initiator | NBS (eq) | Temp (°C) | Time (h) | Mono- (%) | Di- (%) | Tri- (%) |
| CCl₄ | AIBN | 2.00 | 76 | 6.0 | 15.2 | 75.1 | 5.3 |
| CCl₄ | BPO | 2.20 | 76 | 6.0 | 10.5 | 70.4 | 15.8 |
| PhCF₃ | AIBN | 2.15 | 85 | 5.0 | < 5.0 | 88.6 | < 5.0 |
| MeCN | Light (hv) | 2.10 | 25 | 12.0 | 20.1 | 60.5 | 10.2 |
Data Interpretation: Benzotrifluoride (PhCF₃) combined with AIBN at 85°C provides the optimal thermodynamic environment, maximizing the yield of the target dibrominated product (~88.6%) while suppressing both under-bromination and over-bromination.
References
- Product List (Alphabet: D)
- 2-(Bromomethyl)
- Source: National Institutes of Health (PMC)
Sources
Side reactions in the bromination of 2-methyl-5-(trifluoromethyl)furan
Welcome to the Application Support Center . As researchers and drug development professionals, you know that functionalizing electron-rich heterocycles requires precise control over reaction conditions.
This guide provides in-depth mechanistic insights, troubleshooting FAQs, and self-validating protocols for the bromination of 2-methyl-5-(trifluoromethyl)furan (CAS: 17515-75-2).
Mechanistic Primer: The Duality of the Substrate
2-Methyl-5-(trifluoromethyl)furan is an electronically polarized heterocycle. The C2-methyl group is electron-donating, while the C5-trifluoromethyl (CF₃) group is strongly electron-withdrawing. This push-pull system creates three competing reactive sites:
-
The Allylic Methyl Group : Susceptible to homolytic C-H cleavage and radical bromination.
-
The C3 Furan Position : The most electron-rich nuclear position, highly susceptible to Electrophilic Aromatic Substitution (EAS) .
-
The Furan Oxygen/Diene System : Prone to electrophilic addition and subsequent hydrolytic ring-opening if moisture is present.
Causality Insight : The choice of reagent, solvent polarity, and initiation method (thermal/photochemical vs. dark) dictates the dominant pathway. Failure to strictly control these variables leads to the three most common side reactions: incorrect regioselectivity, polybromination, and furan ring degradation.
🛠️ Troubleshooting & FAQs
Q1: I am trying to synthesize the allylic bromide (2-(bromomethyl)-5-(trifluoromethyl)furan) using NBS, but my NMR shows significant bromination on the furan ring (C3 position). How do I suppress nuclear bromination? Root Cause : Nuclear bromination is an ionic (electrophilic) process, whereas allylic bromination is a radical process. If your solvent is too polar (e.g., DMF, Acetonitrile) or if your N-Bromosuccinimide (NBS) contains trace acidic impurities (like HBr or Br₂), the electrophilic pathway outcompetes the radical pathway. Solution :
-
Switch to a strictly non-polar solvent like carbon tetrachloride (CCl₄) or trifluorotoluene (PhCF₃).
-
Ensure the use of a radical initiator such as AIBN, and apply heat or UV light.
-
Pro-tip : Recrystallize your NBS from boiling water to remove trace HBr, which acts as a catalyst for the unwanted ionic EAS pathway.
Q2: My reaction mixture turned black, and TLC shows a complex mixture of highly polar baseline spots. What happened? Root Cause : Furan ring opening. Furans are highly sensitive to strong acids and oxidants. During bromination, electrophilic addition of Br₂ across the furan double bonds can form an oxonium intermediate. If adventitious water or alcoholic solvents are present, this intermediate undergoes rapid solvolysis, leading to irreversible ring-opening into 1,4-diketones . Solution :
-
Strictly anhydrous conditions are mandatory. Flame-dry all glassware and use anhydrous solvents.
-
If using Br₂, add an acid scavenger (like solid NaHCO₃) to neutralize the HBr generated during substitution, as HBr accelerates ring-opening degradation.
Q3: I want the nuclear bromide (3-bromo-2-methyl-5-(trifluoromethyl)furan), but I'm getting a mixture of allylic and nuclear bromination. How do I force EAS? Root Cause : The presence of ambient light or heat can inadvertently initiate the radical chain reaction, leading to unwanted allylic bromination at the C2-methyl group . Solution :
-
Run the reaction in the dark (wrap the flask in aluminum foil).
-
Use a polar, aprotic solvent (e.g., DMF) which stabilizes the Wheland intermediate required for EAS.
-
Keep the temperature low (0 °C) to suppress homolytic cleavage of the N-Br bond.
📊 Reaction Condition Matrix & Regioselectivity
To aid in experimental design, the following table summarizes how specific conditions shift the quantitative yield toward different pathways.
| Reaction Conditions | Primary Mechanism | Major Product | Typical Yield | Common Side Reactions |
| NBS (1.05 eq), AIBN, PhCF₃, 80 °C, hν | Radical (Wohl-Ziegler) | 2-(Bromomethyl)-5-(trifluoromethyl)furan | 75–85% | Polybromination, Nuclear EAS (if wet) |
| NBS (1.05 eq), DMF, 0 °C, Dark | Electrophilic Aromatic Substitution | 3-Bromo-2-methyl-5-(trifluoromethyl)furan | 80–90% | Ring opening (if H₂O present) |
| Br₂ (1.0 eq), MeOH/H₂O, 25 °C | Electrophilic Addition / Solvolysis | 1,4-Diketone derivatives | >90% (Degradation) | N/A |
🔬 Self-Validating Experimental Protocols
Protocol A: Selective Allylic Bromination (Wohl-Ziegler Pathway)
Objective: Synthesize 2-(bromomethyl)-5-(trifluoromethyl)furan without ring bromination. Self-Validation Checkpoint: This reaction relies on a visual physical state change. NBS (dense powder at the bottom) converts to succinimide (fluffy powder floating at the top), confirming radical chain completion.
-
Setup : In a flame-dried, foil-wrapped round-bottom flask (to prevent premature initiation), dissolve 10 mmol of 2-methyl-5-(trifluoromethyl)furan in 20 mL of anhydrous trifluorotoluene (PhCF₃).
-
Causality: PhCF₃ is chosen over CCl₄ for environmental compliance while maintaining the strict non-polar environment required to suppress ionic EAS.
-
-
Reagents : Add 10.5 mmol of freshly recrystallized NBS and 0.5 mmol of AIBN.
-
Initiation : Remove the foil, attach a reflux condenser, and irradiate the flask with a UV lamp (or heat to 80 °C).
-
In-Process Control (IPC) : Monitor via TLC (Hexanes:EtOAc 9:1).
-
Validation: The starting material (Rf ~0.8) will disappear, replaced by a slightly more polar UV-active spot. The physical transition of the insoluble solid from the bottom of the flask to the top confirms the consumption of NBS.
-
-
Workup : Cool to 0 °C, filter the floating succinimide, and concentrate the filtrate under reduced pressure. Store the highly reactive product at -20 °C to prevent dimerization .
Protocol B: Selective Nuclear Bromination (EAS Pathway)
Objective: Synthesize 3-bromo-2-methyl-5-(trifluoromethyl)furan without allylic bromination. Self-Validation Checkpoint: The reaction mixture must remain homogeneous and light yellow. Any darkening to brown/black indicates the onset of ring-opening degradation.
-
Setup : In a flame-dried flask, dissolve 10 mmol of the starting furan in 20 mL of anhydrous N,N-dimethylformamide (DMF).
-
Causality: DMF is highly polar and stabilizes the Wheland intermediate, driving the electrophilic pathway.
-
-
Control : Wrap the flask in aluminum foil to strictly exclude light, preventing radical initiation. Cool the solution to 0 °C using an ice bath.
-
Addition : Dissolve 10.5 mmol of NBS in 10 mL of DMF and add it dropwise over 30 minutes.
-
Causality: Dropwise addition prevents localized heating and polybromination.
-
-
In-Process Control (IPC) : Stir at 0 °C for 2 hours.
-
Validation: Quench a 0.1 mL aliquot in water, extract with ether, and run a crude NMR. The C4-proton singlet in the starting material will shift, confirming substitution at C3.
-
-
Workup : Pour the mixture into ice water to precipitate the product or extract with diethyl ether. Wash the organic layer extensively with water to remove DMF, dry over Na₂SO₄, and concentrate.
🗺️ Mechanistic Pathway Visualization
Divergent reaction pathways for the bromination of 2-methyl-5-(trifluoromethyl)furan.
📚 References
Technical Support Center: Purification & Handling of 2-(Dibromomethyl)-5-(trifluoromethyl)furan
Target Compound: 2-(Dibromomethyl)-5-(trifluoromethyl)furan CAS Number: 17515-78-5[1] Molecular Weight: 307.89 g/mol [1]
Overview
Welcome to the Technical Support Center for 2-(Dibromomethyl)-5-(trifluoromethyl)furan . As a highly functionalized furanic building block, this compound is critical in advanced pharmaceutical and agrochemical synthesis. However, the juxtaposition of an electron-withdrawing trifluoromethyl (
This guide provides field-proven methodologies to purify, handle, and troubleshoot this compound, ensuring high fidelity in your downstream assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does my purified compound turn yellow or brown over time?
A1: This discoloration is a hallmark of photolytic degradation. The
Q2: My post-purification NMR shows a distinct sharp singlet around 9.6 ppm. What happened?
A2: Your compound has undergone hydrolysis. The peak at ~9.6 ppm corresponds to the aldehydic proton of 5-(trifluoromethyl)furan-2-carbaldehyde .
Causality: The dibromomethyl group is highly electrophilic. Trace water, especially in the presence of acidic silanol groups, triggers a nucleophilic substitution. The furan oxygen assists in stabilizing the transient carbocation (oxonium ion resonance), accelerating the departure of the bromide ion. Water attacks this intermediate, forming an unstable bromohydrin that rapidly eliminates
Q3: Can I use standard silica gel chromatography to purify this compound?
A3: No. Standard silica gel is slightly acidic (pH 4.5–5.5), which catalyzes the formal hydrolysis of the
Section 2: Troubleshooting Workflow
Use the following diagnostic flowchart to identify and resolve common degradation pathways during your workflows.
Diagnostic flowchart for identifying and resolving common degradation pathways.
Section 3: Quantitative Data & Impurity Profiling
To ensure a self-validating protocol, always run a 2D-TLC (two-dimensional TLC) to check for on-column degradation. Spot the sample, run it in one direction, dry the plate, rotate 90 degrees, and run it again. If the compound degrades on the silica, the off-diagonal spots will indicate instability, confirming the need for neutralized silica.
| Compound / Impurity | TLC Retention Factor (Rf)* | Characteristic ¹H NMR Signals (CDCl₃) | Primary Cause of Formation |
| 2-(Dibromomethyl)-5-(trifluoromethyl)furan | 0.65 | ~6.6 ppm (s, 1H, | N/A (Target Product) |
| 5-(Trifluoromethyl)furan-2-carbaldehyde | 0.40 | ~9.6 ppm (s, 1H, | Hydrolysis (Moisture/Acid)[2] |
| 2-(Bromomethyl)-5-(trifluoromethyl)furan | 0.70 | ~4.4 ppm (s, 2H, | Incomplete synthesis/bromination |
| Furanic Polymers | Baseline (0.0) | Broad, unresolved aromatic multiplets | Photolytic/Thermal degradation |
*Conditions: 95:5 Hexanes:Ethyl Acetate on neutralized silica plates.
Section 4: Experimental Protocols
Protocol 1: Anhydrous, Acid-Free Flash Column Chromatography
This protocol prevents the acid-catalyzed hydrolysis of the dibromomethyl group by eliminating silanol-induced carbocation formation.
-
Solvent Preparation: Dry hexanes and ethyl acetate over activated 3Å molecular sieves for 24 hours prior to use.
-
Silica Passivation: Slurry standard silica gel (230-400 mesh) in hexanes containing
(v/v) triethylamine ( ). Stir for 10 minutes to neutralize acidic silanol sites. -
Column Packing: Pack the column with the passivated slurry. Critical Step: Flush with 3 column volumes of pure, dry hexanes to remove excess
. Causality: Residual amine can act as a nucleophile, displacing the bromide and ruining the product. -
Loading: Dissolve the crude 2-(dibromomethyl)-5-(trifluoromethyl)furan in a minimum volume of dry hexanes. Apply to the column carefully.
-
Elution: Elute using a gradient of 100% dry hexanes to 98:2 Hexanes:Ethyl Acetate. Perform the elution rapidly under positive nitrogen pressure to minimize residence time on the stationary phase.
-
Concentration: Evaporate fractions containing the product using a rotary evaporator with a water bath strictly below 25°C. Shield the receiving flask with aluminum foil.
Protocol 2: Short-Path Vacuum Distillation (For Scale-Up)
For quantities >5 grams, distillation is preferred over chromatography to completely avoid silica-induced degradation.
-
Setup: Assemble a short-path distillation apparatus. Wrap the distillation head and condenser in aluminum foil to exclude light.
-
Vacuum Application: Apply a high vacuum (
Torr) to lower the boiling point. Causality: The compound is thermally labile; heating above 60°C at atmospheric pressure will induce auto-catalytic decomposition via release. -
Heating: Slowly heat the oil bath. Collect the main fraction (boiling point will depend on exact vacuum, typically 40-50°C at 0.1 Torr).
-
Storage: Immediately purge the receiving flask with Argon, seal tightly with Parafilm, and store at -20°C.
Section 5: Mechanistic Pathway of Degradation
Understanding the degradation mechanism is critical for drug development professionals to design stable formulations or synthetic routes. The diagram below illustrates the formal hydrolysis pathway that must be avoided.
Acid-catalyzed hydrolysis pathway of the dibromomethyl group to an aldehyde.
References
-
Pi Chemicals. "Product List: 2-(dibromomethyl)-5-(trifluoromethyl)furan (PI-44004)." Pi Chemicals System. [1]
-
Benchchem. "Application Notes and Protocols: Derivatization of 2-Chloro-3-(dibromomethyl)thiophene for Biological Screening." Benchchem. [2]
-
Molecular Diversity Preservation International (MDPI). "Neighboring Group Participation in the Hydrolysis of Dichloromethyl Carbinols." MDPI. [3]
-
Thieme Connect. "The (re)generation of arenecarbaldehydes from aldehyde derivatives by formal hydrolysis." Science of Synthesis. [4]
Sources
Technical Support Center: Navigating the Reactivity of 2-(Dibromomethyl)-5-(trifluoromethyl)furan
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for "Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-". This resource is designed to provide in-depth guidance and troubleshooting advice for researchers encountering challenges with the stability and reactivity of this versatile, yet sensitive, chemical intermediate. As Senior Application Scientists, we understand that unexpected decomposition can derail critical experiments. This guide offers a structured, question-and-answer-based approach to help you anticipate, diagnose, and prevent the degradation of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: My reaction with 2-(dibromomethyl)-5-(trifluoromethyl)furan is failing, and I suspect the starting material is decomposing. What are the most likely causes?
A1: Decomposition of 2-(dibromomethyl)-5-(trifluoromethyl)furan is a common issue stemming from the inherent reactivity of both the furan ring and the dibromomethyl group. The primary culprits are often inappropriate reaction conditions, particularly the presence of moisture, strong bases, certain nucleophiles, and elevated temperatures. The electron-withdrawing trifluoromethyl group enhances the stability of the furan ring to some extent, but the dibromomethyl group introduces significant reactivity.[1][2]
Q2: What are the main decomposition pathways for this molecule?
A2: Two principal decomposition pathways should be considered:
-
Hydrolysis of the Dibromomethyl Group: This is one of the most common degradation routes. The dibromomethyl group is susceptible to hydrolysis, which converts it into a formyl group (an aldehyde). This reaction can be catalyzed by trace amounts of acid or base and is often accelerated by the presence of water in solvents or reagents. The product of this decomposition is 2-formyl-5-(trifluoromethyl)furan.
-
Furan Ring Opening: Furan rings are known to be unstable under strongly acidic or basic conditions.[2] While the trifluoromethyl group provides some stabilization, harsh conditions can still lead to ring cleavage, resulting in a complex mixture of byproducts. This is often observed as polymerization or the formation of dark, insoluble materials.
Q3: How do the trifluoromethyl and dibromomethyl substituents influence the molecule's overall stability?
A3: These two groups have opposing effects that create a delicate balance of reactivity.
-
Trifluoromethyl Group (CF₃): As a strong electron-withdrawing group, the CF₃ moiety increases the stability of the furan ring towards electrophilic attack and some forms of oxidative degradation.[1]
-
Dibromomethyl Group (CHBr₂): This group is a reactive electrophilic center. The carbon atom is susceptible to nucleophilic attack, and the bromine atoms can act as leaving groups. This functionality is often the primary site of undesired side reactions.
The interplay between these groups means that while the core furan structure has some enhanced stability, the molecule as a whole is prone to reactions at the dibromomethyl position.
Troubleshooting Guide: Preventing Decomposition
This section provides a systematic approach to troubleshooting and preventing the decomposition of 2-(dibromomethyl)-5-(trifluoromethyl)furan in your reactions.
Issue 1: Formation of 2-formyl-5-(trifluoromethyl)furan as a Major Byproduct
Underlying Cause: Hydrolysis of the dibromomethyl group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for preventing hydrolysis.
Detailed Protocols & Explanations:
-
Protocol for Solvent and Reagent Drying:
-
Solvents: Use solvents from a purification system (e.g., passing through activated alumina columns) or freshly distill from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane). Store dried solvents over activated 3Å or 4Å molecular sieves under an inert atmosphere.
-
Reagents: Solid reagents such as potassium carbonate or sodium hydride should be dried in a vacuum oven before use. Liquid reagents should be handled under anhydrous conditions.
-
-
Expert Insight: The "benzylic-like" position of the dibromomethyl group makes it particularly susceptible to SN1-type reactions if any water is present to stabilize a carbocation intermediate, or SN2 reactions with nucleophilic species, including hydroxide.
Issue 2: Polymerization or Formation of Insoluble Tars
Underlying Cause: Furan ring opening or uncontrolled side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for preventing polymerization.
Detailed Protocols & Explanations:
-
Protocol for a Mild Nucleophilic Substitution:
-
To a solution of the nucleophile and a mild, non-nucleophilic base (e.g., diisopropylethylamine) in anhydrous THF at -78 °C under argon, add a solution of 2-(dibromomethyl)-5-(trifluoromethyl)furan dropwise.
-
Stir at -78 °C for 1 hour and then slowly allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.
-
-
Expert Insight: Furan itself is less aromatic and more reactive than benzene.[3] The electron-withdrawing nature of the trifluoromethyl group can make the furan ring more susceptible to nucleophilic attack, which can be a pathway to ring-opening. Therefore, minimizing the concentration of strong nucleophiles and using low temperatures is critical.
Data Summary: Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous, non-protic (e.g., THF, Dioxane, Toluene) | Prevents hydrolysis of the dibromomethyl group. |
| Atmosphere | Inert (Dry Argon or Nitrogen) | Excludes moisture and oxygen. |
| Temperature | Sub-ambient (e.g., -78 °C to 0 °C) | Minimizes side reactions and decomposition. |
| Base | Weak, non-nucleophilic, sterically hindered | Prevents undesired nucleophilic attack and elimination. |
| Light | Exclude (wrap flask in foil) | Reduces the potential for radical-initiated decomposition. |
Concluding Remarks
"Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-" is a powerful synthetic intermediate whose successful application hinges on a thorough understanding of its reactivity. By implementing the strategies outlined in this guide—rigorous exclusion of water, careful selection of reagents, and precise control of reaction temperature—researchers can significantly mitigate the risk of decomposition and achieve their desired synthetic outcomes.
References
-
A Macrocyclic Furan with Accessible Oxidation States: Switching Between Aromatic and Antiaromatic Global Ring Currents. PMC. Available at: [Link]
-
Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Furan. Wikipedia. Available at: [Link]
Sources
Troubleshooting guide for "Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-" synthesis
Technical Support Center: Synthesis & Stabilization of Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-
Doc ID: TS-FUR-CF3-DBM-001 Last Updated: March 07, 2026 Status: Active Access Level: Research & Development
Executive Summary
The synthesis of 2-(dibromomethyl)-5-(trifluoromethyl)furan is a critical yet volatile workflow often employed to generate high-value trifluoromethylated aldehyde intermediates or for use in cyclopropanation reactions. The primary synthetic route involves the radical bromination of 2-methyl-5-(trifluoromethyl)furan.
Users frequently encounter three core failure modes:
-
Furan Ring Decomposition: Acid-catalyzed ring opening leading to black tar.
-
Selectivity Issues: Difficulty distinguishing between mono-, di-, and tri-brominated species.
-
Hydrolytic Instability: Rapid conversion to the aldehyde during purification.
This guide provides a self-validating protocol and a troubleshooting decision tree to navigate these challenges.
Part 1: The Validated Protocol
Reaction Type: Wohl-Ziegler Radical Bromination
Precursor: 2-methyl-5-(trifluoromethyl)furan
Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator)
Solvent:
Optimized Workflow
| Parameter | Specification | Rationale |
| Stoichiometry | Precursor (1.0 eq) : NBS (2.1 - 2.2 eq) | Slight excess ensures conversion of the monobromide to the dibromide without pushing to the tribromide. |
| Initiator | AIBN (0.05 eq) | Standard radical initiator; add in two portions (start and mid-reaction) to sustain the radical chain. |
| Solvent | Trifluorotoluene ( | High boiling point, radical-stable, and environmentally superior to |
| Additives | Solid | CRITICAL: Scavenges HBr byproduct in situ to prevent acid-catalyzed furan ring opening (polymerization). |
| Temperature | Reflux ( | Required to homolyze the initiator and drive the second bromination step. |
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and argon inlet.
-
Charge: Add 2-methyl-5-(trifluoromethyl)furan (1.0 eq), NBS (1.1 eq), and solid
(1.0 eq) to the solvent ( concentration). -
Initiation: Add AIBN (0.025 eq) and heat to vigorous reflux.
-
Progression: After 2 hours, cool slightly, add the second portion of NBS (1.0-1.1 eq) and AIBN (0.025 eq). Resume reflux.
-
Monitoring: Monitor via
-NMR. The methyl singlet ( ) will vanish; the monobromide ( ) appears then fades; the target gem-dibromide proton appears as a singlet ( ). -
Workup: Cool to
, filter off succinimide and inorganic salts. Concentrate filtrate in vacuo at low temperature ( ).
Part 2: Visualizing the Pathway
The following diagram illustrates the reaction progression and the critical "Kill Switch" where acid buildup destroys the product.
Caption: Stepwise radical bromination pathway showing the critical divergence into decomposition if HBr is not scavenged.
Part 3: Troubleshooting & FAQs
Q1: The reaction mixture turned black and viscous. What happened?
Diagnosis: Acid-Catalyzed Polymerization.
Explanation: Furan rings are "masked" 1,4-dicarbonyls. The bromination generates HBr as a byproduct. In the presence of strong electron-withdrawing groups like
-
Immediate Fix: You cannot recover the tar. Discard and restart.
-
Prevention: You must include suspended solid base (Sodium Bicarbonate or Calcium Carbonate) in the reaction mixture. Do not use soluble amines (like TEA) during the reflux as they can react with the alkyl bromide.
Q2: I see a mix of Mono- and Di-bromide, but the reaction stalled. Should I add more NBS?
Diagnosis: Kinetic stalling / Initiator death.
Explanation: The second bromination (Mono
-
Do NOT just dump in more NBS immediately; this risks over-bromination later.
-
Action: Add a fresh portion of AIBN (radical initiator) first and reflux for 1 hour. If no change, add 0.2 eq of NBS.
-
Light Activation: If thermal initiation fails, use a high-intensity visible light (LED floodlight) to promote radical generation (photochemical initiation).
Q3: My product turned into an aldehyde on the column. How do I purify it?
Diagnosis: Silica-induced Hydrolysis.
Explanation: Gem-dibromides are essentially "masked" aldehydes. The acidic nature of standard silica gel (
-
Avoid Silica: If possible, use the crude material directly for the next step.
-
Neutralize: If purification is mandatory, use Neutral Alumina or pre-treat your silica gel with 1-2% Triethylamine in Hexanes to neutralize surface acidity.
-
Eluent: Use strictly anhydrous solvents.
Part 4: Diagnostic Decision Tree
Use this flow to diagnose live experimental issues.
Caption: Decision matrix for diagnosing reaction failures during synthesis.
References
-
Sigma-Aldrich. 2-(Bromomethyl)-5-(trifluoromethyl)furan Product Page. (Confirming the availability of the mono-bromo precursor and furan scaffold).
-
National Institutes of Health (NIH) / PMC. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans. (Discusses furan stability and handling of trifluoromethylated furan intermediates).
-
Manac Inc. Bromination reactions that use NBS: Active/Inactive aromatic ring bromination.[1] (Detailed guide on NBS stoichiometry, solvent effects, and radical mechanisms).
-
Organic Syntheses. Synthesis of 5-(Hydroxymethyl)furfural (HMF). (Provides foundational protocols for handling sensitive furan rings in acidic media).
Sources
Technical Support Center: Stability Optimization of Trifluoromethylated Furans
Welcome to the Technical Support Center for Heterocyclic Stability. Furans are highly valuable scaffolds in medicinal chemistry, agrochemicals, and materials science. However, their electron-rich nature often renders them susceptible to oxidative degradation, electrophilic attack, and acid-catalyzed ring opening.
The strategic introduction of a trifluoromethyl (–CF₃) group fundamentally alters the electronic landscape of the furan ring. As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, troubleshooting FAQs, and field-validated protocols to maximize the stability and synthetic utility of trifluoromethylated furans.
Part 1: Mechanistic Principles of Furan Stabilization
The –CF₃ group exerts a powerful electron-withdrawing inductive effect (–I). This depletes electron density from the furan's π-system, significantly lowering the Highest Occupied Molecular Orbital (HOMO) energy. Consequently, the furan ring becomes far less susceptible to oxidation and electrophilic addition[1]. However, the exact positioning of the –CF₃ group (C2 vs. C3) and the synthetic handling of intermediates dictate the ultimate stability of the target compound.
Mechanistic pathways of trifluoromethylated furan degradation and stabilization strategies.
Part 2: Troubleshooting Guide & FAQs
Q1: My furan derivatives degrade heavily during acidic workup. How can I improve their chemical stability? Causality & Solution: Non-fluorinated furans undergo electrophilic ring-opening in strong acids because the oxygen lone pair and the π-system readily accept protons. To prevent this, position the trifluoromethyl group at the C2 (alpha) position. The strong electron-withdrawing effect of the –CF₃ substituent at the 2-position significantly deactivates the ring toward electrophiles. In fact, 2-trifluoromethylated furans exhibit extraordinary stability, remaining intact even when exposed to concentrated sulfuric acid during dehydration steps[2].
Q2: I am synthesizing multi-substituted trifluoromethyl furans via endoperoxide intermediates, but my yields are poor due to oxidative degradation. What is the workaround? Causality & Solution: Furan-based intermediates, particularly endoperoxides generated from 1,3-dienes, are notoriously unstable and capricious to isolate. Their thermal and oxidative instability leads to rapid degradation in batch reactors[3]. Solution: Implement a continuous-flow synthesis platform. By telescoping the photooxidation of a precursor and the subsequent dehydration in a continuous flow system, you bypass the need to isolate the unstable endoperoxide. This self-contained workflow reliably yields stable 2,5-diaryl-4-trifluoromethyl furans[4].
Q3: How does the position of the CF₃ group (C2 vs. C3) affect the stability of the furan ring during storage? Causality & Solution: The C2 (alpha) position is the most reactive site for electrophilic attack. Placing the –CF₃ group at C2 directly protects this site sterically and electronically. While both C2 and C3 positions increase overall metabolic and oxidative stability compared to non-fluorinated analogs[1], a C3-CF₃ furan leaves the highly reactive alpha positions exposed. If your target requires a C3-CF₃ group, ensure the C2 and C5 positions are sterically protected (e.g., with aryl or bulky alkyl groups) to prevent unwanted side reactions like Diels-Alder cycloadditions or spontaneous polymerization[5].
Part 3: Validated Experimental Protocols
Protocol A: Base-Mediated Synthesis of Acid-Stable 2-Trifluoromethylated Furans
This protocol leverages the electronic stabilization of the C2-CF₃ group to allow for harsh acidic dehydration without ring degradation[2].
-
Reagent Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the selected β-ketonitrile (e.g., benzoylacetonitrile, 1.0 equiv) in anhydrous THF (0.2 M).
-
Base Addition: Add Na₂CO₃ (2.0 equiv) to the solution. Causality Check: A mild base is strictly required here to deprotonate the β-ketonitrile without triggering unwanted aldol condensations or degrading the starting materials.
-
Cyclization Trigger: Slowly add 3-bromo-1,1,1-trifluoroacetone (1.2 equiv) dropwise. Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). You should observe the formation of the dihydrofuranol intermediate. Do not proceed until the starting β-ketonitrile is consumed.
-
Acidic Dehydration: Cool the mixture to 0 °C and carefully add concentrated sulfuric acid (H₂SO₄). Mechanistic Note: The newly installed 2-CF₃ group protects the furan core; the acid will exclusively dehydrate the dihydrofuranol to the fully aromatic 2-trifluoromethylfuran without cleaving the ring.
-
Workup: Neutralize carefully with saturated NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography.
Protocol B: Continuous-Flow Synthesis of 2,5-Diaryl-4-trifluoromethyl Furans
This workflow avoids the isolation of oxidatively unstable intermediates[3].
-
System Priming: Flush a continuous-flow photochemical platform (equipped with a 450 nm LED) and a secondary thermal reactor loop with anhydrous dichloromethane (DCM) to ensure an inert, moisture-free environment.
-
Photooxidation (Step 1): Pump a solution of the 4-trifluoromethyl-1,3-diene precursor (0.1 M) and Rose Bengal photosensitizer (1 mol%) through the photochemical reactor under a steady stream of O₂ gas. Causality Check: In-flow photooxidation minimizes the residence time of the highly reactive endoperoxide intermediate, preventing its thermal decomposition.
-
Telescoped Dehydration (Step 2): Directly feed the reactor effluent into a secondary flow loop containing Appel reagents (PPh₃ and CBr₄ in DCM).
-
Product Collection & Validation: Collect the effluent. The inline conversion prevents oxidative instability issues associated with batch isolation. Verify the presence of the stable 2,5-diaryl-4-trifluoromethyl furan via inline IR spectroscopy or immediate GC-MS analysis.
Continuous-flow workflow for synthesizing stable 2,5-diaryl-4-trifluoromethyl furans.
Part 4: Quantitative Data Presentation
The following table summarizes the stability metrics of various furan derivatives, highlighting the protective effects of the –CF₃ group and steric bulk.
| Furan Derivative | Substituent Position | Acid Stability (Conc. H₂SO₄) | Oxidative Stability | Volatility / Handling |
| Unsubstituted Furan | None | Poor (Rapid Ring Opening) | Low | High (bp 31 °C) |
| 2-Methylfuran | C2 (–CH₃) | Very Poor (Polymerizes) | Low | High (bp 63 °C) |
| 2-Trifluoromethylfuran | C2 (–CF₃) | Excellent (Stable) | High | High (bp ~70 °C) |
| 3-Trifluoromethylfuran | C3 (–CF₃) | Moderate | High | High |
| 2,5-Diaryl-4-CF₃ Furan | C2, C5 (–Ar), C4 (–CF₃) | Excellent | Very High | Low (Solid, bench-stable) |
References
-
Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid. The Journal of Organic Chemistry.[Link]
-
Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. MDPI.[Link]
-
Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. The Journal of Organic Chemistry.[Link]
-
Three-Component Sulfonylation and Heteroannulation Enabled by 3-Fold Defluorofunctionalization of Trifluoromethyl Enones. The Journal of Organic Chemistry.[Link]
Sources
Challenges in the scale-up synthesis of "Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-"
Welcome to the technical support guide for the scale-up synthesis of Furan, 2-(dibromomethyl)-5-(trifluoromethyl)- (CAS 17515-77-4). This document is designed for researchers, chemists, and process development professionals to provide in-depth, practical guidance on overcoming the common challenges associated with this synthesis. Here, we combine established chemical principles with field-proven insights to ensure your scale-up process is safe, efficient, and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 2-(dibromomethyl)-5-(trifluoromethyl)furan?
The most common and direct method for synthesizing 2-(dibromomethyl)-5-(trifluoromethyl)furan is through the radical bromination of its precursor, 2-methyl-5-(trifluoromethyl)furan (CAS 17515-75-2).[1] This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.[2][3][4]
The overall transformation is shown below: Furan, 2-methyl-5-(trifluoromethyl)- → (NBS, Initiator) → Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-
The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the furan ring towards electrophilic attack but does not significantly hinder the radical halogenation at the adjacent methyl group.
Q2: What are the critical safety considerations for this synthesis at scale?
Scaling up any chemical reaction requires a thorough safety assessment. For this specific synthesis, the following points are critical:
-
Exothermic Reaction: Radical brominations with NBS can be highly exothermic.[5] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A runaway reaction can lead to rapid temperature and pressure increases. It is imperative to have robust temperature control and an emergency cooling plan.
-
Reagent Stability: N-Bromosuccinimide (NBS) can be incompatible with certain solvents, such as amides or THF, leading to hazardous side reactions.[5][6] Thermal safety screening using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is highly recommended to understand the thermal profile of the desired reaction and potential side reactions.[6]
-
Handling of Brominating Agents: NBS is a lachrymator and an irritant. While safer than handling molecular bromine, appropriate personal protective equipment (PPE), including respiratory protection, is essential.
-
Solvent Choice: Carbon tetrachloride (CCl₄) is a classic solvent for these reactions but is a known carcinogen and is environmentally hazardous.[7][8] Safer alternatives like chlorobenzene, cyclohexane, or acetonitrile should be evaluated and validated.
-
Byproduct Management: The reaction produces succinimide as a byproduct, which typically precipitates from the reaction mixture.[2] Procedures for its safe filtration and disposal must be in place.
Q3: What analytical methods are recommended for monitoring reaction progress and final product purity?
Effective process control relies on accurate in-process monitoring.
-
Reaction Monitoring:
-
TLC (Thin-Layer Chromatography): A quick and effective method to qualitatively track the consumption of the starting material (2-methyl-5-(trifluoromethyl)furan) and the appearance of the mono- and di-brominated products.
-
GC (Gas Chromatography) / HPLC (High-Performance Liquid Chromatography): These techniques provide quantitative data on the relative amounts of starting material, intermediates, and products, allowing for precise determination of reaction completion and selectivity.
-
-
Product Characterization and Purity:
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for unambiguous structural confirmation of the final product. The proton NMR will clearly show the disappearance of the methyl singlet and the appearance of a new singlet for the -CHBr₂ proton.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Confirms the molecular weight and provides fragmentation patterns to support the structure.
-
Elemental Analysis: To confirm the elemental composition (C, H, Br, F) of the final, purified compound.
-
Troubleshooting Guide: Scale-Up Synthesis
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Problem 1: My reaction is stalled or incomplete, with significant starting material remaining.
Possible Causes & Solutions:
-
Cause A: Inactive or Insufficient Radical Initiator. Radical initiators like AIBN or BPO have specific decomposition half-lives at given temperatures. If the reaction temperature is too low, initiation will be too slow. Conversely, if held at temperature for too long before starting the reaction, the initiator may be spent.
-
Solution: Ensure the reaction is heated to the optimal temperature for your chosen initiator (e.g., ~70-80 °C for AIBN in many solvents). Use a freshly opened or properly stored initiator. Consider adding the initiator in portions over the course of the reaction to maintain a steady concentration of radicals.
-
-
Cause B: Presence of Radical Inhibitors. Oxygen from the air is a common radical inhibitor.[7] Other impurities in the starting material or solvent can also quench the radical chain reaction.
-
Solution: The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon). While some small-scale procedures may be robust enough to work without it, it is critical for reproducibility at scale.[7] Ensure solvents are of appropriate purity and consider degassing them before use.
-
-
Cause C: Insufficient Light for Photochemical Initiation. If using photochemical initiation (e.g., a sun lamp), the light may not be penetrating the reaction mixture effectively, especially in large, concentrated, or dark-colored solutions.
Problem 2: I'm observing poor selectivity, with significant formation of the monobrominated byproduct, 2-(bromomethyl)-5-(trifluoromethyl)furan.
Possible Causes & Solutions:
-
Cause A: Insufficient Brominating Agent. The formation of the dibrominated product requires at least two equivalents of NBS.
-
Solution: Carefully check the stoichiometry. For full conversion to the dibrominated product, a slight excess of NBS (e.g., 2.1-2.2 equivalents) is often used. A reaction profile study can determine the optimal ratio for your specific conditions.
-
-
Cause B: Poor Mass Transfer/Mixing. NBS is a solid. In a large reactor, if the agitation is insufficient, localized areas of low NBS concentration can form, favoring the monobrominated product.
-
Solution: Optimize the reactor's agitation speed and impeller design to ensure the solid NBS remains well-suspended throughout the reaction. The rate of addition of NBS can also be controlled to maintain a consistent concentration.[6]
-
-
Cause C: Reaction Terminated Prematurely. The second bromination is typically slower than the first.
-
Solution: Use quantitative in-process controls like GC or HPLC to monitor the reaction. Do not stop the reaction based on time alone; ensure the monobrominated intermediate has been consumed to the desired level.
-
Workflow for Troubleshooting Incomplete Bromination
Here is a logical workflow to diagnose and solve issues with reaction efficiency.
Caption: A decision-making diagram for troubleshooting bromination reactions.
Problem 3: The purification of the final product is challenging due to the presence of the monobrominated impurity and succinimide.
Possible Causes & Solutions:
-
Cause A: Succinimide in Crude Product. The succinimide byproduct is a solid that should be largely removed before aqueous workup.
-
Solution: After cooling the reaction, filter the crude mixture to remove the bulk of the succinimide precipitate. The filtrate can then be taken into the workup procedure. Washing the filter cake with a small amount of the reaction solvent can help recover any trapped product.
-
-
Cause B: Similar Polarity of Brominated Species. The desired dibrominated product and the monobrominated impurity often have very similar polarities, making chromatographic separation difficult and costly at scale.
-
Solution 1 (Reaction Optimization): The best solution is to optimize the reaction to minimize the formation of the monobrominated species (see Problem 2). Driving the reaction to completion is the most effective purification strategy.
-
Solution 2 (Crystallization): Explore crystallization as a purification method. A carefully selected solvent system may allow for the selective crystallization of the desired dibrominated product, leaving the more soluble monobrominated impurity in the mother liquor. This is often more scalable than chromatography.
-
Solution 3 (Distillation): If the products are thermally stable, fractional distillation under reduced pressure could be a viable, scalable option, though the high boiling points of halogenated compounds may make this challenging.
-
Recommended Post-Reaction Workup and Purification Protocol
This protocol provides a general framework for isolation and purification.
Caption: A general workflow for the purification of the target compound.
Data Summary Table
The following table summarizes key parameters and potential outcomes. Note that optimal conditions must be determined experimentally.
| Parameter | Condition | Expected Outcome / Rationale | Potential Issue if Deviated |
| Starting Material | 2-methyl-5-(trifluoromethyl)furan | Purity >97% | Impurities may inhibit the radical reaction. |
| Brominating Agent | N-Bromosuccinimide (NBS) | 2.1 - 2.2 equivalents | < 2.0 eq leads to incomplete reaction and mono-bromo impurity. |
| Initiator | AIBN or BPO | 0.02 - 0.1 equivalents | Too little leads to slow/stalled reaction; too much can be unsafe. |
| Solvent | Aprotic, non-reactive (e.g., Cyclohexane, CH₃CN) | High purity, degassed | Reactive solvents (e.g., THF) can be hazardous with NBS.[6] |
| Temperature | 70 - 90 °C (solvent dependent) | Controlled to ensure steady radical initiation. | Too low: slow reaction. Too high: side reactions, safety risk. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents radical quenching by oxygen. | Presence of O₂ will inhibit the reaction.[7] |
This guide is intended to provide a strong foundation for your scale-up activities. Always perform a thorough safety review and conduct small-scale experiments to validate any changes to the process before attempting a large-scale run.
References
-
Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. Retrieved from [Link]
-
IEEE. (2018). Plasma Purification of Halogen Volatile Organic Compounds. IEEE Xplore. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis, characterisation and antibacterial evaluation of chalcone derivatives linked with 2-trifluoromethyl furan. Retrieved from [Link]
-
Scribd. (n.d.). Purification Techniques for Organic Compounds. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Edubirdie. (n.d.). Purification & Characterisation of Organic Compounds Notes. Retrieved from [Link]
-
Science Forums. (2012). Preventing a bromination reaction from going radical. Applied Chemistry. Retrieved from [Link]
-
Reddit. (2019). Trouble with NBS bromination. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. Retrieved from [Link]
-
Novartis OAK. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Retrieved from [Link]
-
OrgoSolver. (n.d.). Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. Retrieved from [Link]
-
MDPI. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]
-
YouTube. (2024, March 12). Radical Reactions (Live Recording) Organic Chemistry Review & Practice Session. Retrieved from [Link]
-
Semantic Scholar. (2023). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans. Retrieved from [Link]
-
PMC. (n.d.). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. Retrieved from [Link]
-
LinkedIn. (2025, July 8). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]
-
PMC. (2024, November 1). A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. Retrieved from [Link]
-
ResearchGate. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 2-(BROMOMETHYL)-5-(TRIFLUOROMETHYL)FURAN | CAS 17515-77-4. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategy for synthesis of chiral 2,5‐disubstituted tetrahydrofuran derivatives. Retrieved from [Link]
-
Organic Syntheses. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Retrieved from [Link]
- Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines Based on 7,7,7-Trifluoro- or 7,7-Difluoro-2,4,6-trioxoheptanoic and 6-Trifluoromethyl- or 6-. Retrieved from [Link]
- Google Patents. (n.d.). US3020291A - Process for preparing 2-methylfuran.
Sources
- 1. 2-(BROMOMETHYL)-5-(TRIFLUOROMETHYL)FURAN | CAS 17515-77-4 [matrix-fine-chemicals.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. suru-chem.com [suru-chem.com]
- 5. researchgate.net [researchgate.net]
- 6. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 7. reddit.com [reddit.com]
- 8. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preventing a bromination reaction from going radical - Applied Chemistry - Science Forums [scienceforums.net]
Avoiding polymerization in furan reactions
Technical Support Center: Preventing Furan Polymerization in Chemical Synthesis
Welcome to the Technical Support Center for furan chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with furan substrates transforming into intractable, dark resins. The furan ring is highly electron-rich, making it exceptionally prone to electrophilic aromatic substitution, but equally susceptible to acid-catalyzed ring-opening and subsequent polymerization. This guide synthesizes field-proven methodologies and mechanistic insights to help you design robust, self-validating protocols that suppress these unwanted side reactions.
Troubleshooting FAQs
Q1: Why does my furan substrate polymerize into a black, intractable tar during acid-catalyzed reactions? A1: The degradation is driven by the inherent instability of the furan oxygen under Brønsted acidic conditions. Protonation of the pyranose oxygen lowers the activation energy for ring-opening, generating highly reactive 1,4-dicarbonyl intermediates. In polar solvents (especially water), these intermediates rapidly undergo aldol condensation, propagating into cross-linked polymeric tars (1)[1]. To prevent this, you must avoid strong Brønsted acids and highly polar protic environments whenever possible.
Q2: How can I prevent furan polymerization during Friedel-Crafts acylation or C-C coupling reactions? A2: Strong Lewis acids (like AlCl₃) or Brønsted acids trigger uncontrolled initiation. The solution is to dampen the electrophilic intermediate's energy state. Switching to milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or utilizing heterogeneous Brønsted zeolites (like HZSM-5) stabilizes the acylium ion transition state and restricts the mobility of reactive intermediates, effectively limiting unwanted polymerization ()[2]. Furthermore, strict temperature control and dropwise addition of the furan substrate are mandatory to prevent localized exothermic spikes that initiate autopolymerization (3)[3].
Q3: What role do solvent and water play, and how should I control them? A3: Water acts as a potent nucleophile that irrevocably drives the formation of open structures containing ester and ketonic species during polymerization ()[4]. Even trace amounts of water in hygroscopic solvents can shift the reaction pathway from the desired substitution to ring-cleavage. Always use anhydrous, aprotic solvents (e.g., dry dichloromethane or toluene) and flame-dried glassware to isolate the furan ring from nucleophilic attack.
Q4: In thermoreversible Diels-Alder networks (furan-maleimide), how do I stop irreversible cross-linking? A4: Furan-maleimide networks are prized for their recyclability via retro-Diels-Alder (rDA) reactions at elevated temperatures (>120 °C). However, at these processing temperatures, maleimide undergoes irreversible homopolymerization via a free-radical mechanism, destroying the network's recyclability. Introducing a radical scavenger, such as hydroquinone (HQ) or butylated hydroxytoluene (BHT), effectively scavenges stray radicals and retards the onset of this side reaction without interfering with the DA cycloaddition ()[5].
Quantitative Data: Effect of Reaction Conditions on Furan Polymerization
| Reaction System | Catalyst / Additive | Solvent / Conditions | Observation / Polymeric Outcome | Reference |
| Furan Acylation | Strong Brønsted Acids (e.g., HCl) | Aqueous / Polar | Rapid ring-opening; intractable black tar formation. | [1] |
| Furan C-C Coupling | Brønsted Zeolites (HZSM-5) | Vapor-phase / Acetic Acid | Stabilized acylium ion; limits unwanted polymerization. | [2] |
| Furfuryl Alcohol Polymerization | Acidic Initiator + Water | Protic (Water added) | High degree of open structures (DOS); ester/ketone side groups. | [4] |
| Furan-Maleimide Diels-Alder | None (High Temp >150°C) | Bulk / Melt | Irreversible maleimide homopolymerization; loss of recyclability. | [5] |
| Furan-Maleimide Diels-Alder | Hydroquinone (Radical Scavenger) | Bulk / Melt | Retarded onset of side reactions; preserved thermoreversibility. | [5] |
Experimental Protocol: Controlled Acylation of Furan Derivatives Using Mild Lewis Acids
This protocol utilizes a self-validating framework to ensure polymerization is suppressed at every critical juncture.
Step 1: System Preparation & Dehydration
-
Causality: Moisture acts as a nucleophile that initiates ring-opening pathways[4].
-
Action: Flame-dry a multineck round-bottom flask equipped with a dropping funnel and internal thermometer. Purge continuously with Argon.
Step 2: Reagent Charging & Temperature Control
-
Causality: Exothermic spikes during catalyst addition are the primary trigger for runaway polymerization.
-
Action: Dissolve the furan substrate (1.0 eq) and the acylating agent (1.0 eq) in an anhydrous, non-nucleophilic solvent (e.g., dry CH₂Cl₂). Cool the reaction vessel using an ice-water bath.
-
Self-Validation Check: Do not proceed until the internal thermometer reads ≤ 5 °C.
Step 3: Catalyst Addition
-
Causality: Mild Lewis acids prevent the reaction from crossing the activation energy threshold for ring-opening polymerization[2].
-
Action: Slowly add the mild Lewis acid (e.g., ZnCl₂ or BF₃·OEt₂, 1.1 eq) dropwise over 30–60 minutes. Maintain the internal temperature below 10 °C during the entire addition.
Step 4: Reaction Monitoring
-
Action: Allow the reaction to slowly warm to room temperature (20–25 °C). Monitor the reaction progress via TLC (Hexanes:EtOAc).
-
Self-Validation Check: Inspect the TLC plate under UV light. The appearance of a dark, immobile baseline streak indicates the onset of polymerization. If observed, immediately proceed to Step 5 to salvage the remaining product.
Step 5: Rapid Quench and pH-Controlled Workup
-
Causality: Acidic residues during solvent evaporation will catalyze autopolymerization, turning a clean product into a resinous tar[3].
-
Action: Quench the reaction by pouring the mixture into a vigorously stirred saturated aqueous NaHCO₃ solution at 0 °C.
-
Critical Self-Validation Check: Test the aqueous layer with pH paper. It must read between pH 6.5 and 7.5. If the pH is < 6.0, add 10% NaOH dropwise until neutralized.
-
Finalization: Extract with CH₂Cl₂, dry over anhydrous Na₂SO₄ (avoid basic drying agents like K₂CO₃), and concentrate under reduced pressure at < 35 °C.
Troubleshooting Visualization
Troubleshooting workflow for identifying and mitigating furan polymerization pathways.
References
-
Resin-Type Solid Acid as an Efficient Heterogeneous Catalyst for Dehydration of Xylose to Furfural in Alcohol/Water Medium. ACS Sustainable Chemistry & Engineering. 1
-
Direct carbon-carbon coupling of furanics with acetic acid over Brønsted zeolites. Science Advances.[Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Molecules.[Link]
-
Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. Polymers.[Link]
-
Preventing polymerization during the synthesis of 2-Acetylfuran. BenchChem. 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct carbon-carbon coupling of furanics with acetic acid over Brønsted zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network | MDPI [mdpi.com]
Validation & Comparative
Unlocking Furan Building Blocks: A Reactivity Comparison of 2-(Bromomethyl)- vs. 2-(Dibromomethyl)-5-(trifluoromethyl)furan
As a Senior Application Scientist, I frequently guide drug development teams through the nuanced selection of fluorinated building blocks. The incorporation of a trifluoromethyl (–CF
This guide objectively compares the reactivity profiles of 2-(bromomethyl)-5-(trifluoromethyl)furan and 2-(dibromomethyl)-5-(trifluoromethyl)furan , providing the mechanistic causality and self-validating protocols necessary to deploy them effectively in your workflows.
Mechanistic Causality: How the –CF Group Dictates Reactivity
To understand how to use these reagents, we must first analyze the electronic and steric environment of the furan ring.
Unsubstituted furfuryl halides are notoriously unstable. The electron-rich furan ring strongly stabilizes the adjacent carbocation, making the molecule highly prone to rapid solvolysis (S
-
The Alkylating Agent (Mono-bromide): By pulling electron density away from the ring, the –CF
group significantly disfavors the S 1 pathway. Consequently, acts as a highly disciplined, pure S 2 electrophile. It is stable enough for storage but reactive enough to cleanly alkylate amines, phenols, and thiols. -
The Masked Carbonyl (gem-Dibromide): In contrast, 2-(dibromomethyl)-5-(trifluoromethyl)furan features extreme steric bulk at the benzylic position. The presence of two large bromine atoms effectively blocks the S
2 trajectory (backside attack). Instead, the gem-dibromide serves as an oxidation-state equivalent of an aldehyde, readily undergoing hydrolysis or participating in carbenoid-type metal-halogen exchanges.
Quantitative Data Comparison
The divergent properties of these two building blocks dictate their application in the laboratory. Below is a comparative summary of their physical and reactive profiles.
| Property / Feature | 2-(Bromomethyl)-5-(trifluoromethyl)furan | 2-(Dibromomethyl)-5-(trifluoromethyl)furan |
| CAS Number | 17515-77-4 | 17515-78-5 |
| Molecular Weight | 228.99 g/mol | 307.89 g/mol |
| Oxidation State at C2 | Alkyl halide (Electrophile) | gem-Dihalide (Masked Carbonyl) |
| Primary Reactivity | S | Hydrolysis, Metal-Halogen Exchange |
| Typical Nucleophiles | Amines, Phenols, Thiols | Water (Hydrolysis), Organolithiums |
| Major Product Class | N/O/S-Alkylated Heterocycles | 5-(Trifluoromethyl)furfurals, Alkynes |
| Typical Yields | 75–95% | 60–85% |
Divergent Synthetic Pathways
The following diagram illustrates the distinct synthetic routes accessible from each precursor.
Divergent synthetic pathways of mono- vs. dibromomethyl trifluoromethylfurans.
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific in-process and post-isolation checkpoints.
Protocol 1: S 2 N-Alkylation using the Mono-Bromide
Objective: Alkylation of a nitrogen heterocycle. This specific methodology is adapted from the industrial synthesis of the Nav1.7 inhibitor Funapide ().
Causality of Reagents: Cesium carbonate (Cs
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried, argon-purged flask with the target amine/heterocycle (1.0 equiv) and anhydrous Cs
CO (1.5 equiv). -
Solvation: Suspend the mixture in anhydrous acetonitrile (0.2 M relative to the amine). Stir at 25 °C for 20 minutes to pre-form the nucleophilic anion.
-
Electrophile Addition: Dissolve 2-(bromomethyl)-5-(trifluoromethyl)furan (1.1 equiv) in a minimal volume of acetonitrile and add dropwise over 10 minutes. Note: Dropwise addition prevents localized exothermic spikes and minimizes bis-alkylation.
-
Heating: Elevate the reaction temperature to 50–55 °C and maintain for 3 hours.
-
Validation Checkpoint (In-Process): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The system is validated when the starting material peak is consumed and the mass spectrum shows the desired[M+H]
product peak, with no significant m/z 228 (unreacted mono-bromide) remaining. -
Workup: Cool to room temperature, quench with deionized water, and extract with ethyl acetate (3x). Wash the combined organics with brine, dry over anhydrous Na
SO , and concentrate in vacuo. -
Validation Checkpoint (Post-Isolation): ¹H NMR must reveal the disappearance of the bromomethyl singlet (~4.5 ppm) and the emergence of a new N-CH
singlet (typically shifted to 4.8–5.2 ppm depending on the heterocycle), confirming covalent attachment.
Protocol 2: Hydrolysis of the gem-Dibromide to an Aldehyde
Objective: Conversion of the gem-dibromide into 5-(trifluoromethyl)furan-2-carbaldehyde, a critical precursor for reductive aminations.
Causality of Reagents: Silver nitrate (AgNO
Step-by-Step Methodology:
-
Preparation: Dissolve 2-(dibromomethyl)-5-(trifluoromethyl)furan (1.0 equiv) in a 3:1 v/v mixture of ethanol and deionized water (0.2 M).
-
Activation: Add solid AgNO
(2.1 equiv) in a single portion. Critical Step: The reaction flask must be shielded from light using aluminum foil to prevent the photochemical degradation of the silver salts. -
Heating: Heat the suspension to reflux (approx. 80 °C) for 4–6 hours. A pale yellow precipitate of AgBr will rapidly form, driving the equilibrium forward.
-
Validation Checkpoint (In-Process): Monitor via TLC (Hexanes/Ethyl Acetate 8:2). The system is validated when the non-polar gem-dibromide spot disappears and a new, strongly UV-active, more polar spot (the aldehyde) appears.
-
Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed Celite pad to remove the AgBr byproduct. Rinse the pad thoroughly with dichloromethane (DCM).
-
Extraction: Transfer the filtrate to a separatory funnel, add additional water, and extract the aqueous layer with DCM (2x). Dry the combined organics over MgSO
and concentrate under reduced pressure. -
Validation Checkpoint (Post-Isolation): FT-IR spectroscopy must display a dominant, sharp carbonyl (C=O) stretch at ~1685 cm⁻¹. ¹H NMR will confirm success via a diagnostic, highly deshielded aldehyde proton singlet at ~9.7 ppm.
Conclusion
For drug development professionals, the selection between these two reagents is dictated entirely by the target architecture. If the goal is to append a lipophilic, metabolically stable 5-(trifluoromethyl)furfuryl appendage to a heteroatom, the mono-bromide is the premier choice due to its reliable S
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2794605, 2-(Bromomethyl)-5-(trifluoromethyl)furan." PubChem,[Link].
- Chafeev, M., et al. "Preparation of spiro-oxindole derivatives as Nav1.7 inhibitors." U.S.
Strategic Trifluoromethylation: A Comparative Guide to Building Block Selection
Executive Summary
The incorporation of a trifluoromethyl (
This guide moves beyond basic textbook definitions to provide an operational comparison of the three dominant reagent classes: Nucleophilic (Ruppert-Prakash), Electrophilic (Togni/Umemoto), and Radical (Langlois). We analyze them based on reaction causality, atom economy, and scalability.
The Strategic Landscape: Reagent Classes
Nucleophilic Source: The Ruppert-Prakash Reagent
Reagent: (Trifluoromethyl)trimethylsilane (
-
Mechanism: It does not release free
. Instead, fluoride initiation (e.g., TBAF, CsF) generates a pentacoordinate silicon "ate" complex, which transfers the group to the electrophile. -
Expert Insight: The choice of initiator controls the reaction rate. For base-sensitive substrates, use anhydrous initiators like TMAF or catalytic Lewis bases (e.g., acetate) rather than TBAF, which often contains water that protonates the intermediate to form fluoroform (
).
Electrophilic Sources: Togni vs. Umemoto
Primary Utility: Functionalization of soft nucleophiles (thiols, phosphines) and arenes/alkenes via transition metal catalysis.
-
Togni Reagents (I & II): Hypervalent iodine-based.[1][2]
-
Togni II is generally preferred due to higher solubility in organic solvents and better stability than Togni I.
-
Limitation: Poor atom economy due to the high molecular weight of the iodobenzoate byproduct.
-
-
Umemoto Reagents: Sulfonium salts (e.g.,
-(trifluoromethyl)dibenzothiophenium triflate).[1][3]
Radical Source: The Langlois Reagent
Reagent: Sodium Trifluoromethanesulfinate (
-
Mechanism: Oxidative desulfonylation. Requires an oxidant (TBHP,
) to generate the radical. -
Expert Insight: This is the most cost-effective method for late-stage functionalization of drug scaffolds, particularly pyridines and pyrroles. However, regioselectivity is governed by electronic bias and can be difficult to control.
Comparative Performance Matrix
The following table synthesizes experimental data to guide reagent selection.
| Feature | Ruppert-Prakash ( | Togni Reagent II | Langlois Reagent |
| Reactive Species | Nucleophilic "Ate" Complex | Electrophilic | Radical |
| Primary Substrates | Ketones, Aldehydes, Imines | Arenes, Thiols, Alkenes | Heteroarenes (C-H), Boronic Acids |
| Atom Economy | Moderate (Loss of TMS) | Poor (Loss of Iodobenzoate) | Good (Loss of |
| Cost Efficiency | High (Commodity chemical) | Low (Specialty reagent) | Very High (Cheap salt) |
| Scalability | Excellent (Process friendly) | Moderate (Solubility limits) | Good (Simple filtration workup) |
| Key Byproduct | TMS-Ether / Siloxanes | 2-Iodobenzoic acid |
Visual Guide: Reagent Selection Logic
The following decision tree illustrates the logical flow for selecting the correct building block based on substrate identity.
Caption: Decision matrix for trifluoromethylation reagent selection based on substrate electronic properties.
Validated Experimental Protocols
These protocols are designed to be self-validating. If the visual cues (color change, exotherm) are not observed, pause and re-evaluate reagents.
Protocol A: Nucleophilic Addition to Ketones (Ruppert-Prakash)
Target: Conversion of Acetophenone to
-
Setup: Flame-dry a 2-neck round bottom flask. Add Acetophenone (1.0 equiv) and anhydrous THF (
concentration). -
Reagent Addition: Add
(1.2 equiv) via syringe. -
Initiation (Critical Step): Cool to
.[1][9] Add TBAF (1.0 M in THF, 0.05 equiv ) dropwise.-
Observation: The solution should turn slightly yellow, and a mild exotherm indicates initiation. If no exotherm, the TBAF may be degraded.
-
-
Completion: Stir at
for 1 hour. Monitor by TLC.[9] The intermediate is the silyl ether (often higher than starting material). -
Hydrolysis: Add
(2 equiv) and stir vigorously at room temperature for 1 hour to cleave the silyl ether. -
Workup: Extract with
, wash with brine, dry over .
Protocol B: Radical C-H Trifluoromethylation (Langlois)
Target: Innate functionalization of Caffeine (or similar purine/pyridine).
-
Setup: To a vial, add Caffeine (1.0 equiv), Langlois Reagent (3.0 equiv), and DCM/Water (2.5:1 ratio).
-
Note: The biphasic system helps solubilize both the organic substrate and the inorganic salt.
-
-
Oxidant Addition: Add TBHP (tert-butyl hydroperoxide, 70% aq., 5.0 equiv) dropwise.
-
Safety: This reaction generates gas (
). Do not seal the vial tightly unless using a pressure-rated vessel.
-
-
Reaction: Stir vigorously at room temperature for 12–24 hours.
-
Workup: Dilute with DCM. Wash with saturated
(to remove acid byproducts) and sodium thiosulfate (to quench peroxides). -
Purification: Radical reactions often produce regioisomers. Column chromatography is strictly required.
Mechanistic Visualization
Understanding the cycle is crucial for troubleshooting. The diagram below contrasts the "Ate" complex cycle (Nucleophilic) with the Radical cycle.
Caption: Mechanistic comparison showing the autocatalytic silyl transfer (left) vs. oxidative radical recombination (right).
References
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.
-
Kieltsch, I., Eisenberger, P., & Togni, A. (2007). Mild Electrophilic Trifluoromethylation of Carbon- and Sulfur-Centered Nucleophiles by a Hypervalent Iodine(III)–CF3 Reagent. Angewandte Chemie International Edition, 46(11), 1800–1803.
-
Umemoto, T., & Ishihara, S. (1993). Power-variable electrophilic trifluoromethylating agents. S-(Trifluoromethyl)dibenzothiophenium salts.[1][3] Journal of the American Chemical Society, 115(6), 2156–2164.
-
Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525–7528.
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 8. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validating the Structure of Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-: A 19F NMR-Centric Approach
Executive Summary
In the synthesis of halogenated heteroaromatics, particularly 2-(dibromomethyl)-5-(trifluoromethyl)furan , structural ambiguity often arises from isomerism and proton signal overlap. Traditional
This guide establishes
Structural Analysis & The Analytical Challenge
The Target Molecule
-
Core: Furan ring (5-membered aromatic ether).
-
Position 2: Dibromomethyl group (
). -
Position 5: Trifluoromethyl group (
).
The "Blind Spot" in H NMR
In a standard 300 or 400 MHz
-
Furan Ring Protons (H3, H4): Typically resonate between 6.0–7.5 ppm.
-
Methine Proton (
): Due to the deshielding effect of two bromine atoms and the aromatic ring, this proton also resonates in the 6.5–7.0 ppm range. -
Result: A potential "multiplet mess" where integration is difficult, and impurities (like mono-bromo intermediates) are masked.
The F NMR Solution
The
-
Regiochemistry: A
at position 2 (or 5) has a distinct shift compared to position 3 (or 4). -
Purity: Any defluorinated side products or regioisomers appear as distinct peaks miles away (in Hz) from the product signal.
Comparative Methodology
The following table contrasts the utility of standard NMR nuclei for this specific furan derivative.
| Feature | |||
| Primary Utility | Hydrogen count & coupling | Carbon skeleton verification | Functional group fingerprinting |
| Sensitivity | High (1.[1]00) | Low (0.016) | Very High (0.83) |
| Acquisition Time | < 5 mins | 1–12 hours | < 5 mins |
| Spectral Window | 0–14 ppm (Crowded) | 0–220 ppm | -200 to +100 ppm (Clean) |
| Specific Challenge | Overlap of | None. Signal is usually a clean singlet. | |
| Verdict | Secondary Confirmation | Characterization Only | Primary QC Gate |
Validated Experimental Protocol
A. Sample Preparation
-
Solvent: Chloroform-d (
). It is the standard for organofluorine shifts. -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Internal Standard (Mandatory for Quantitation):
-Trifluorotoluene (TFT).-
Why: TFT resonates at approx. -63.7 ppm, close to the target, allowing for accurate integration without phase distortion.
-
Add: 5.0 mg of TFT (accurately weighed) to the NMR tube.
-
B. Acquisition Parameters ( F)[1]
-
Pulse Sequence: zg (standard one-pulse) or zgig (inverse gated decoupling) if precise integration is required to remove NOE, though
F NOE is usually negligible here. -
Spectral Width (SW): 200 ppm (centered at -100 ppm).
-
Offset (O1P): -63 ppm.
-
Relaxation Delay (D1):
5 seconds (Fluorine T1 relaxation can be long; ensure full relaxation for integration).
C. Self-Validating Interpretation System
To confirm the structure, the spectrum must meet all three criteria below. If any fail, the structure is invalid.
-
Chemical Shift Check:
-
Target:
to ppm. -
Logic: An aromatic
is stable. A significant shift (>2 ppm) implies oxidation of the ring or loss of the heteroatom.
-
-
Multiplicity Check:
-
Observation: Singlet (s) or very fine doublet (
Hz). -
Logic: The
is isolated from protons by the quaternary C5 carbon. Any large splitting implies the has migrated to a proton-bearing carbon (wrong isomer).
-
-
Integration Check:
-
Ratio: 1:1 molar ratio vs. Internal Standard (TFT).
-
Logic: Confirms the purity of the bulk material.
-
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for releasing this compound.
Figure 1: Orthogonal validation workflow prioritizing
Predicted Spectral Data Summary
Use this table to validate your experimental results.
| Nucleus | Assignment | Shift ( | Multiplicity | Coupling ( | Notes |
| -63.5 | Singlet (s) | N/A | Reference to | ||
| 6.60 – 6.90 | Singlet (s) | N/A | Deshielded by Br and Ring | ||
| Furan H3 | 6.70 – 6.80 | Doublet (d) | May overlap with | ||
| Furan H4 | 6.40 – 6.50 | Doublet (d) | - |
Note on Coupling: While
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for chemical shifts and coupling constants).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
-
Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. (Authoritative database for heteroaromatic shifts).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[2] (Verification of furan proton shifts).
Sources
Head-to-head comparison of different synthetic routes to trifluoromethylated furans
Executive Summary: The Fluorine Imperative
In medicinal chemistry, the trifluoromethyl (
This guide provides a critical, head-to-head comparison of the three dominant synthetic architectures for accessing trifluoromethylated furans. We move beyond textbook definitions to analyze the operational reality of these methods in a drug discovery context.
Strategic Decision Matrix
Before selecting a route, the chemist must answer two fundamental questions:
-
Stage of Synthesis: Are you building a library (early-stage) or diversifying a complex lead (late-stage)?
-
Regiocontrol: Do you need absolute specificity (e.g., 3-
only) or is thermodynamic selectivity (2- ) acceptable?
Visualizing the Decision Process
Figure 1: Strategic Decision Tree for selecting the optimal synthetic route based on substrate availability and complexity.
Deep Dive: Comparative Analysis of Methodologies
Route A: Direct Radical C-H Trifluoromethylation (The "Late-Stage" Standard)
Overview: This is the go-to method for medicinal chemists needing to "scan" a lead compound with fluorine. It utilizes the innate nucleophilicity of the furan ring to trap electrophilic
-
Primary Reagents:
-
Mechanism: Oxidative radical substitution (Minisci-type). The
radical adds to the most electron-rich position (typically C2/C5). -
Pros: No pre-functionalization required; high functional group tolerance; scalable.[5]
-
Cons: Regioselectivity can be poor if C2/C5 are similar; moderate yields due to oxidative polymerization of furans.
Validated Protocol: Langlois Reagent with TBHP
Based on Baran et al. (PNAS 2011) and subsequent optimizations.
-
Setup: To a vial equipped with a stir bar, add the furan substrate (1.0 equiv) and Langlois Reagent (sodium triflinate, 3.0 equiv).
-
Solvent: Add a mixture of DCM/H2O (2.5:1 ratio). Note: The biphasic system is critical to solubilize the inorganic salt while protecting the organic radical intermediate.
-
Initiation: Cool to 0°C. Add TBHP (tert-butyl hydroperoxide, 70% aq., 3.0 - 5.0 equiv) dropwise.
-
Reaction: Allow to warm to room temperature and stir vigorously for 12–24 hours.
-
Self-Validation: Monitor by 19F NMR using an internal standard (
-trifluorotoluene) to quantify conversion before workup.
-
-
Workup: Quench with sat.
(to destroy excess peroxide). Extract with DCM. -
Purification: Silica gel chromatography. Caution: Trifluoromethylated furans are volatile; avoid high-vacuum drying for extended periods.
Route B: De Novo Cyclization (The "Regio-King")
Overview: When specific substitution patterns (e.g., 3-
-
Primary Approach: Paal-Knorr Synthesis using 1,4-dicarbonyls containing a
group. -
Mechanism: Acid-catalyzed cyclization of
-diketones. -
Pros: Absolute regiocontrol determined by the starting material; high yields; avoids regioisomeric mixtures.
-
Cons: Synthesis of the
-containing 1,4-dicarbonyl precursor can be multi-step and challenging.
Validated Protocol: Classical Paal-Knorr
Adapted from standard procedures (e.g., J. Org. Chem. 1995).[6][7]
-
Precursor Synthesis: Prepare 3-trifluoromethyl-2,5-hexanedione (or analogue) via alkylation of a
-keto ester followed by decarboxylation. -
Cyclization: Dissolve the 1,4-diketone (1.0 equiv) in Toluene or Benzene.
-
Catalyst: Add p-TsOH (p-Toluenesulfonic acid, 5–10 mol%).
-
Dehydration: Reflux using a Dean-Stark trap to continuously remove water. Note: Removal of water is the driving force; failure to remove water leads to incomplete conversion.
-
Completion: Reaction is usually complete within 2–4 hours.
-
Workup: Wash with
, dry over , and concentrate.
Route C: Transition-Metal Cross-Coupling
Overview: Utilizing Pd or Cu catalysis to couple a pre-functionalized furan (halide or boronic acid) with a
-
Primary Reagents:
(generated in situ from or similar), or coupling of Furan- with Togni reagent/ . -
Pros: Mild conditions; predictable site-selectivity (where the halide is, the
goes). -
Cons: Furan halides are often unstable; Boronic acids can undergo protodeboronation faster than cross-coupling.
Performance Matrix: Head-to-Head Comparison
| Feature | Route A: Direct C-H (Langlois) | Route B: De Novo (Paal-Knorr) | Route C: Cross-Coupling (Cu/Pd) |
| Step Count | 1 (from furan) | 3-5 (from commercial SM) | 2-3 (requires pre-functionalization) |
| Regioselectivity | Thermodynamic (C2/C5 pref.) | Absolute (Designer) | Absolute (Pre-determined) |
| Yield (Avg) | Moderate (40–65%) | High (70–90%) | Moderate to Good (50–80%) |
| Scalability | Excellent (Kg scale possible) | Good | Poor (Expensive ligands/catalysts) |
| Cost | $ (Low) | ||
| Green Chemistry | Moderate (TBHP waste) | Good (Water byproduct) | Poor (Heavy metals) |
Mechanistic Insight: The Radical Pathway
Understanding the radical mechanism of Route A is crucial for troubleshooting low yields (often due to radical quenching or polymerization).
Figure 2: Mechanistic pathway for Oxidative Trifluoromethylation (Langlois). Note the requirement for two oxidation events: one to generate the radical, and one to restore aromaticity.
Expert Commentary & Troubleshooting
Problem: Low yield in Route A (Direct C-H).
Cause: Furan rings are electron-rich and prone to oxidative polymerization under the harsh conditions required to generate
-
Switch Oxidants: If TBHP fails, try Photoredox catalysis (e.g.,
with Togni reagent). This generates radicals via Single Electron Transfer (SET) under much milder conditions (Room Temp, Blue LED). -
Solvent Effect: Ensure a biphasic mixture (DCM/Water) is used with Langlois reagent. The water phase holds the salt, the organic phase protects the furan.
Problem: Inseparable Regioisomers in Route A. Cause: Substrate has multiple electronically similar C-H bonds. Solution: Switch to Route B (De Novo) . While it takes longer to synthesize the precursor, the purification time saved by avoiding difficult isomer separations often makes up for the upfront synthetic effort.
References
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [2]
-
Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528.
-
Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228.
-
Li, M., & Zhou, W. (2020).[5] Transition-Metal-Free Synthesis of Trifluoromethylated Furans via a Bu3P-Mediated Tandem Acylation–Wittig Reaction.[5] Synlett, 31(19), 2033-2038.
-
Amarnath, V., & Amarnath, K. (1995).[7] Mechanism of the Paal-Knorr Furan Synthesis. The Journal of Organic Chemistry, 60(2), 301–307.[6]
Sources
- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Paal-Knorr Furan Synthesis [vrchemistry.chem.ox.ac.uk]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Merging Visible Light Photocatalysis and Transition Metal Catalysis in the Copper-Catalyzed Trifluoromethylation of Boronic Acids with CF3I - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Guide to the Safe Disposal of Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-
Executive Summary: Immediate Action Directives
Do Not dispose of this compound down the drain. Do Not mix with aqueous alkaline waste (rapid hydrolysis/exotherm risk). Do Not mix with non-halogenated solvents (violates incineration protocols).
-
Primary Disposal Method: Lab Pack (for pure stock) or Segregated Halogenated Waste Stream.
-
Key Hazard: Corrosive (Causes severe burns), Lachrymator (suspected), Hydrolysis releases Hydrogen Bromide (HBr) gas.
-
Storage Prior to Disposal: Store under inert atmosphere (Argon/Nitrogen) in a secondary containment bin.
Chemical Profile & Hazard Analysis (The "Why")
Expertise & Experience: To safely handle 2-(dibromomethyl)-5-(trifluoromethyl)furan, one must understand its reactive moieties. It is not merely a "solvent" but a reactive intermediate.
| Feature | Chemical Logic | Safety Implication |
| Dibromomethyl Group ( | Highly electrophilic; benzylic-like reactivity.[1] Susceptible to rapid hydrolysis. | Moisture Sensitive. Contact with water/humidity releases HBr gas (corrosive/toxic). Potential lachrymator (tear gas effect). |
| Trifluoromethyl Group ( | Strong C-F bonds; high thermal stability. | Incineration Requirement. Must be incinerated at high temperatures ( |
| Furan Ring | Electron-rich aromatic heterocycle. | Flammability. Flash point is likely |
Waste Stream Segregation Logic
Trustworthiness: Proper segregation prevents cross-reactivity in the waste drum and ensures regulatory compliance (RCRA).
Decision Logic for Waste Classification
The following diagram illustrates the decision process for segregating this specific compound.
Figure 1: Decision matrix for segregating furan-based halogenated waste. Note the critical stop point for aqueous mixtures.
Detailed Disposal Protocols
Protocol A: Disposal of Pure Stock (Lab Pack)
Best for: Expired or unneeded bottles of the pure reagent. Rationale: Minimizes handling and exposure.[2][3]
-
Container Inspection: Ensure the original cap is tightly sealed. If the cap is degraded (common with corrosives), transfer to a new glass bottle with a Teflon-lined cap.
-
Labeling: Attach a hazardous waste tag.
-
Constituents: "2-(dibromomethyl)-5-(trifluoromethyl)furan"
-
Hazards: Corrosive, Flammable, Toxic.[2]
-
-
Secondary Containment: Place the bottle into a polyethylene bag (Ziploc type) to contain any weeping.
-
Packing: Place the bagged bottle into a 5-gallon lab pack bucket (polyethylene) filled with vermiculite or absorbent pads.
-
Documentation: Mark the inventory sheet as "Halogenated Organic - Lab Pack."
Protocol B: Disposal of Reaction Mixtures (Bulking)
Best for: HPLC waste, reaction byproducts, or diluted solutions. Rationale: High halogen content requires specific incineration streams.
-
Compatibility Check: Ensure the waste drum is designated for Halogenated Solvents (e.g., Dichloromethane, Chloroform).
-
Critical: Never add this to "Non-Halogenated" drums (e.g., Acetone/Ethanol) as this violates incinerator permits regarding acid gas scrubbing.
-
-
pH Verification: If the mixture was part of a reaction, ensure it is neutral or slightly acidic .
-
Why? Adding this electrophile to a basic waste drum (high pH) will trigger rapid hydrolysis, generating heat and pressure (HBr gas evolution) inside the drum.
-
-
Transfer:
-
Wear butyl rubber or Silver Shield gloves (standard nitrile may degrade quickly).
-
Pour slowly into the halogenated waste carboy.
-
Close the carboy cap immediately to prevent the escape of lachrymatory vapors.
-
Emergency Contingencies: Spill Response
Authoritative Grounding: Based on standard protocols for corrosive, volatile liquids.
Immediate Action: Evacuate the immediate area if the smell is pungent (lachrymator).
Figure 2: Workflow for managing spills. Note that large spills outside a hood require evacuation due to respiratory hazards.
Cleanup Steps (Small Scale):
-
Absorb: Do not use paper towels (fire risk/rapid evaporation). Use dry sand, vermiculite, or a commercial "Acid/Solvent" spill kit.
-
Neutralize (Cautiously): Once absorbed, the material can be treated with a slurry of Sodium Bicarbonate (
) to neutralize the potential HBr generation. Expect fizzing. -
Collect: Scoop the solid slurry into a wide-mouth jar. Label as "Debris from spill of [Compound Name] - Corrosive/Flammable."
References
-
Fisher Scientific. (2023). Safety Data Sheet: 2-(Bromomethyl)-5-(trifluoromethyl)furan.[3][4][5] Retrieved from [Link]
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (F-List for Halogenated Solvents).[6] 40 CFR § 261.31. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Bromomethyl)-5-(trifluoromethyl)furan - GHS Classification.[4] National Library of Medicine. Retrieved from [Link]
Sources
- 1. vaia.com [vaia.com]
- 2. canbipharm.com [canbipharm.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2-(Bromomethyl)-5-(trifluoromethyl)furan | C6H4BrF3O | CID 2794605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.dk [fishersci.dk]
- 6. Hazardous Waste Codes [40 CFR 261.33] | Environmental Resource Center [ercweb.com]
Personal Protective Equipment (PPE) & Handling Guide: Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-
CAS No: 17515-75-2
Synonyms: 2-(Dibromomethyl)-5-(trifluoromethyl)furan;
Executive Safety Summary (BLUF)
Treat this compound as a severe lachrymator, a potent alkylating agent, and a corrosive.
Furan, 2-(dibromomethyl)-5-(trifluoromethyl)- is not a standard organic solvent; it is a highly reactive intermediate. Its danger lies in the dibromomethyl moiety , which makes it an active alkylating agent capable of modifying DNA and proteins. Upon contact with moisture (even ambient humidity), it hydrolyzes to release Hydrogen Bromide (HBr) gas, causing immediate respiratory and ocular damage.
Critical Directive: Do NOT handle this material on an open bench. All manipulations must occur within a certified chemical fume hood.
Hazard Mechanics & Risk Assessment
To select the correct PPE, you must understand the "Why" behind the hazard.
| Hazard Class | Mechanism of Action | Operational Implication |
| Lachrymator | The dibromomethyl group targets TRPA1 ion channels in the corneal nerves. | Safety glasses are insufficient. Vapors bypass side shields. Goggles are mandatory. |
| Skin Corrosive (1B) | Releases HBr upon hydrolysis with skin moisture; alkylates tissue. | Chemical burns may be delayed. Double gloving is required to prevent permeation. |
| Alkylating Agent | Transfers the furan-methyl group to nucleophiles (DNA/Proteins). | Potential mutagenic effects.[1] Zero-skin-contact policy is non-negotiable. |
| Moisture Sensitive | Hydrolysis yields HBr and the corresponding aldehyde. | Containers may pressurize. Open carefully away from the face.[2] |
PPE Hierarchy & Selection
Standard laboratory PPE is often inadequate for brominated alkylating agents due to their ability to permeate thin nitrile rubber.
Hand Protection Strategy
Primary Risk: Small halogenated organic molecules can permeate standard 4-mil nitrile gloves in <5 minutes.
-
Inner Layer: Silver Shield® (PE/EVOH/PE laminate) or Viton . These provide >4-8 hours of breakthrough protection against organobromides.
-
Outer Layer: Disposable Nitrile (min 5 mil) . This provides dexterity and protects the expensive inner glove from gross contamination.
-
Protocol: "Inspect and Replace." If the outer nitrile glove is splashed, strip it immediately, wash the inner glove (if exposed), and re-glove.
Ocular & Face Protection[1][2][3][4]
-
Mandatory: Chemical Splash Goggles (Indirect Vent) . These seal to the face, preventing vapors from reaching the eyes.
-
Task-Dependent: Add a Face Shield (8-inch minimum) if pouring volumes >50 mL or if the reaction is under pressure/heat.
Respiratory Protection[5][6][7][8]
-
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Maintenance): If hood containment is breached, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Magenta band). The "Acid Gas" component is critical due to HBr generation.
PPE Decision Matrix (Visualization)
Figure 1: PPE escalation logic based on operational state.[1][3] Note the jump to Level 2 for ANY active handling.
Operational Handling Protocol (SOP)
Phase 1: Preparation
-
Quench Bath: Prepare a beaker of 10% aqueous Sodium Carbonate (
) or Sodium Bicarbonate inside the hood before opening the chemical. This is for neutralizing contaminated spatulas/pipettes immediately. -
Balance Setup: Do not weigh this chemical on an open bench balance. Move a micro-balance into the hood, or use a "tarred vial" method (weigh empty vial outside -> add chemical inside hood -> weigh full vial outside).
Phase 2: Transfer & Reaction
-
Opening: Clamp the bottle securely. If the cap is stuck (common due to HBr corrosion), do not force it by hand. Use a strap wrench.
-
Liquid/Solid State: Depending on purity/temperature, this may be a low-melting solid or liquid. If solid, avoid creating dust.[4] If liquid, use a positive-displacement pipette to prevent dripping (high vapor pressure liquids often drip from air-displacement pipettes).
-
Addition: Add reagents slowly. The trifluoromethyl group is electron-withdrawing, but the furan ring is electron-rich; exothermic polymerization is a risk if catalyzed by strong acids.
Phase 3: Decontamination & Quenching
-
Immediate Wash: Rinse all glassware with Dichloromethane (DCM) first (to dissolve the organic), then wash that DCM rinse with the basic quench bath prepared in Phase 1.
-
Why? Direct water contact may cause violent hydrolysis and HBr sputtering. The DCM acts as a buffer solvent.
Handling Workflow Diagram
Figure 2: Operational workflow emphasizing that all steps, including waste neutralization, occur within the fume hood boundary.
Emergency Response
Ocular Exposure (Lachrymator Hit)
-
Symptom: Intense burning, involuntary closing of eyes (blepharospasm).
-
Action: Do not rub eyes. Proceed immediately to the eyewash station. Force eyelids open and flush for 15 minutes .
-
Note: The trifluoromethyl group makes the hydrolysis products particularly persistent. Medical evaluation is mandatory after flushing.[3]
Skin Contact[4][6][7]
-
Action: Immediate drench.[5] Remove contaminated clothing while under the safety shower.[4]
-
Treatment: Wash with soft soap and water.[3][6] Do not use alcohol/solvents (increases permeation). Treat as a potential HF-like burn (due to Fluorine content, though HBr is the primary corrosive) and monitor for deep tissue damage.
Spills (>10 mL)
-
Evacuate: Clear the lab immediately. The lachrymatory effect will make the room uninhabitable without respiratory protection.
-
Control: Only re-enter with SCBA or Full-Face Respirator (OV/AG).
-
Neutralize: Cover spill with weak base (Soda Ash or Sodium Bicarbonate) to neutralize acid, then absorb with vermiculite.
Disposal & Waste Management
-
Segregation: Do not mix with strong oxidizers or aqueous basic waste (exothermic reaction).
-
Labeling: Clearly label as "Halogenated Organic - High Hazard - Lachrymator."
-
Container: Use glass or high-density polyethylene (HDPE). Avoid metal containers (corrosion risk).
References
-
PubChem. 2-(Bromomethyl)-5-(trifluoromethyl)furan Compound Summary (Analogous Hazard Data). National Library of Medicine. Retrieved March 7, 2026. [Link]
-
Brandeis University. Laboratory Safety Guidelines for Lachrymators. Retrieved March 7, 2026. [Link][7]
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 3. fishersci.dk [fishersci.dk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. canbipharm.com [canbipharm.com]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. The MSDS HyperGlossary: Lachrymator [ilpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
